JQEZ5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWDAYNGMMHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of JQEZ5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQEZ5 is a potent and selective, S-adenosyl methionine (SAM)-competitive inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) lysine methyltransferase.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, and details the experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of EZH2. It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket within the SET domain of EZH2.[1][3] This prevents the transfer of a methyl group from SAM to its substrate, histone H3 at lysine 27. The inhibition of H3K27 methylation, particularly the formation of H3K27me3, leads to the de-repression of PRC2 target genes, which can include tumor suppressors. This ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on EZH2 activity.[1]
Signaling Pathway
The following diagram illustrates the canonical PRC2 signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency and binding affinity of this compound.
| Parameter | Value | Assay Type | Reference(s) |
| IC₅₀ | 11 nM | Radiometric Scintillation Proximity Assay (SPA) | [2][4] |
| IC₅₀ | 80 nM | Biochemical Assay | [1] |
| K_d_ | 87 nM | Biacore (Surface Plasmon Resonance) | [4] |
Table 1: Biochemical Potency and Affinity of this compound
| Cell Line(s) | Effect | Assay Type | Reference(s) |
| H661, H522 | Suppression of proliferation | Cellular Proliferation Assay | [1] |
| K562 | Reduction of global H3K27me3 | Western Blot | [2] |
| CML Cells | Suppression of cell growth | Cellular Growth Assay | [2] |
| Primary Human CD34+ CML stem/progenitor cells | Inhibition of colony formation | Colony Formation Assay | [2][3] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Biochemical Assays
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate by the PRC2 complex.
Workflow Diagram:
Methodology:
-
Reaction Mixture: The PRC2 enzyme complex, a biotinylated histone H3 (1-28) peptide substrate, and varying concentrations of this compound are pre-incubated in an assay buffer.
-
Initiation: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a defined period.
-
Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated histone H3 peptide binds to the beads. When a [³H]-methyl group has been transferred to the peptide, its proximity to the scintillant in the bead results in light emission.
-
Data Analysis: The light signal is quantified using a scintillation counter. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
This technique measures the binding affinity of this compound to the PRC2 complex in real-time.
Methodology:
-
Immobilization: The PRC2 complex is immobilized on a sensor chip surface.
-
Binding: A solution containing this compound at various concentrations is flowed over the sensor chip surface, allowing for association.
-
Dissociation: A buffer without this compound is then flowed over the surface to monitor dissociation.
-
Data Analysis: The changes in the refractive index at the surface, which are proportional to the mass of bound this compound, are measured and plotted over time to generate a sensorgram. The association (k_on_) and dissociation (k_off_) rate constants are determined, and the equilibrium dissociation constant (K_d_) is calculated (K_d_ = k_off_ / k_on_).
Cellular Assays
This assay is used to determine the effect of this compound on the levels of tri-methylated H3K27 in cells.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., K562, H661) are treated with varying concentrations of this compound for a specified duration.
-
Histone Extraction: Histones are extracted from the cell nuclei using an appropriate lysis buffer.
-
Protein Quantification: The concentration of the extracted histones is determined.
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for H3K27me3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody for total histone H3 is used as a loading control.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., H661, H522) are seeded in 96-well plates.
-
Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations.
-
Incubation: The plates are incubated for a period of several days (e.g., 4 days).[1]
-
Viability Assessment: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to untreated controls to determine the percentage of growth inhibition.
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, a measure of self-renewal and tumorigenic potential.
Methodology:
-
Cell Plating: A low density of cells (e.g., primary human CD34+ CML stem/progenitor cells) is plated in a semi-solid medium, such as methylcellulose, containing growth factors.
-
Treatment: this compound is added to the medium at various concentrations.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained with a dye such as crystal violet and counted manually or using an automated colony counter.
-
Data Analysis: The number of colonies in treated wells is compared to that in untreated wells to determine the inhibitory effect of this compound.
In Vivo Efficacy
This model is used to evaluate the anti-tumor activity of this compound in a living organism.
Workflow Diagram:
Methodology:
-
Cell Implantation: Human cancer cells (e.g., H661) are suspended in a matrix like Matrigel and injected subcutaneously into the flanks of immunocompromised mice.[1]
-
Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.
-
Treatment: Mice are treated with this compound, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 75 mg/kg daily for 3 weeks).[1] A control group receives a vehicle solution.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of EZH2. Its mechanism of action is centered on the competitive inhibition of SAM binding to the PRC2 complex, leading to a reduction in H3K27 methylation and subsequent de-repression of target genes. This activity translates to anti-proliferative effects in cancer cells and tumor growth inhibition in vivo. The detailed protocols provided herein serve as a guide for the continued investigation of this compound and other EZH2 inhibitors in preclinical and translational research settings.
References
JQEZ5: A Potent and Selective EZH2 Inhibitor for Epigenetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers. Its primary function is the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptional repression. The aberrant activity of EZH2 has positioned it as a compelling therapeutic target in oncology. JQEZ5 has emerged as a potent and selective, S-adenosyl methionine (SAM)-competitive small molecule inhibitor of EZH2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in preclinical epigenetic research.
Introduction to EZH2 and Its Role in Cancer
EZH2 is a histone methyltransferase that plays a pivotal role in the regulation of gene expression, cell cycle, DNA damage repair, and cell differentiation.[1] As the enzymatic core of the PRC2 complex, EZH2 catalyzes the transfer of a methyl group from the universal methyl donor SAM to histone H3 at lysine 27.[2] This methylation event, leading to H3K27me3, is a key repressive mark that results in chromatin compaction and gene silencing.[3] Overexpression or gain-of-function mutations of EZH2 are implicated in the pathogenesis of numerous malignancies, including non-Hodgkin's lymphoma, prostate cancer, breast cancer, and lung cancer, often by silencing tumor suppressor genes.[1][3] The critical role of EZH2 in oncogenesis has spurred the development of targeted inhibitors, with several agents entering clinical trials.[4]
This compound: A Selective EZH2 Inhibitor
This compound is a potent and selective inhibitor of EZH2 lysine methyltransferase activity.[5] It acts as a SAM-competitive inhibitor, directly competing with the natural methyl donor for binding to the EZH2 active site.[5][6] This mode of inhibition effectively blocks the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells with EZH2 dysregulation.[5]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on various in vitro assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 80 nM | Biochemical PRC2 Assay | [5] |
| IC50 | 11 nM | Radiometric Scintillation Proximity Assay (SPA) | [6] |
| Kd | 87 nM | Biacore (Surface Plasmon Resonance) | [7] |
Table 1: In Vitro Potency of this compound
| Cell Line | Effect | Recommended Concentration | Reference |
| H661 (Lung Cancer) | Reduced H3K27me3 levels, suppressed proliferation | Up to 10 µM | [5][7] |
| H522 (Lung Cancer) | Suppressed proliferation | Not specified | [5] |
| K562 (Chronic Myelogenous Leukemia) | Reduced global H3K27me3 levels | Not specified | |
| Primary human CD34+ CML stem/progenitor cells | Inhibited colony formation | Not specified |
Table 2: Cellular Activity of this compound
Experimental Protocols
In Vitro Cell Proliferation Assay
A common method to assess the anti-proliferative effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., H661, H522) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., a serial dilution from 0.01 to 10 µM) for 4 days.[5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of H3K27me3 Levels
This protocol is used to confirm the on-target effect of this compound by measuring the reduction in H3K27me3 levels.
-
Cell Lysis: Treat cells (e.g., H661, K562) with various concentrations of this compound for a specified time (e.g., 24-72 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
In vivo studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice, such as female Foxn1nu/Foxn1nu mice, aged 8-12 weeks.[5]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 H661 cells) mixed with Matrigel into the flanks of the mice.[5]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound for in vivo use by dissolving it in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Administer this compound at a dose of 75 mg/kg via intraperitoneal injection daily for a period of 3 weeks.[5] The control group should receive the vehicle only.
-
Efficacy Evaluation: Measure tumor volume periodically using calipers. At the end of the study, excise the tumors and measure their weight.
-
Pharmacodynamic Analysis: To confirm the on-target effect in vivo, tumor tissues can be collected and analyzed for H3K27me3 levels by western blot or immunohistochemistry.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway, the mechanism of this compound, and a typical experimental workflow for its evaluation.
Caption: EZH2 signaling pathway leading to gene silencing.
Caption: Mechanism of action of this compound as a SAM-competitive inhibitor.
Caption: Experimental workflow for evaluating this compound.
Clinical Landscape
It is important to note that while several EZH2 inhibitors, such as Tazemetostat, have undergone clinical trials and received regulatory approval for specific cancer indications, there is currently no publicly available information on clinical trials specifically for this compound.[4][7][8] this compound is primarily utilized as a research tool in preclinical studies to investigate the biological functions of EZH2 and the therapeutic potential of its inhibition.[1]
Conclusion
This compound is a valuable chemical probe for the study of EZH2 biology and its role in cancer. Its high potency and selectivity make it an excellent tool for in vitro and in vivo preclinical research. This guide provides essential information and protocols to aid researchers in effectively utilizing this compound to explore the epigenetic mechanisms of cancer and to advance the development of novel EZH2-targeted therapies. The detailed methodologies and quantitative data presented herein serve as a foundational resource for the scientific community engaged in epigenetic drug discovery.
References
- 1. Developing EZH2 Targeted Therapy for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EZMTT cell proliferation assay provides precise measurement for drug combinations and better correlation between in vitro and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Cell Proliferation Assays for Live-Cell Analysis | Sartorius [sartorius.com]
The Role of JQEZ5 in Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of JQEZ5, a potent and selective small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), in the regulation of histone methylation. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the biological functions of EZH2 and as a lead compound for the development of novel anticancer agents.
Core Mechanism of Action
This compound functions as a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] By competing with the methyl donor SAM for the active site of EZH2, this compound effectively blocks the transfer of methyl groups to H3K27. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with transcriptional repression. The decrease in H3K27me3 results in the derepression of EZH2 target genes, including tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of this compound.
Table 1: Biochemical Activity of this compound against EZH2
| Parameter | Value | Assay Method | Reference |
| IC50 | 11 nM | Radiometric Scintillation Proximity Assay (SPA) | [1] |
| IC50 | 80 nM | Biochemical Assay | N/A |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Assay Method | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 Y641N) | GI50 | < 0.1 µM | CellTiter-Glo | N/A |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 Y641F) | GI50 | < 0.1 µM | CellTiter-Glo | N/A |
| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 A677G) | GI50 | < 0.1 µM | CellTiter-Glo | N/A |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (EZH2 Y641N) | GI50 | 0.1 - 1 µM | CellTiter-Glo | N/A |
| OCI-LY19 | Diffuse Large B-cell Lymphoma (Wild-type EZH2) | GI50 | > 10 µM | CellTiter-Glo | N/A |
Table 3: In Vivo Efficacy of this compound in a KARPAS-422 Xenograft Model
| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| NOD/SCID mice | 50 mg/kg, twice daily (oral) | Significant tumor growth inhibition | N/A |
Signaling Pathway of this compound-Mediated EZH2 Inhibition
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and reactivation of tumor suppressor genes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
EZH2 Histone Methyltransferase (HMT) Assay (Radiometric)
This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (1-27) peptide
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, PRC2 complex, and the histone H3 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an excess of cold SAH.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of H3K27me3 Levels
This method is used to determine the levels of H3K27me3 in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K27me3.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the preclinical characterization of an EZH2 inhibitor like this compound.
Caption: A streamlined workflow for the preclinical evaluation of EZH2 inhibitors like this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of EZH2 in histone methylation and gene regulation. Its SAM-competitive mechanism of action and demonstrated cellular and in vivo activity make it a valuable asset for both basic research and drug discovery efforts targeting epigenetic pathways in cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
JQEZ5: A Technical Guide to its Lysine Methyltransferase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of JQEZ5, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2). Due to the limited availability of a comprehensive public dataset for this compound's activity against a wide panel of methyltransferases, this guide presents its known inhibitory activity against EZH2 and complements this with selectivity data from structurally analogous and well-characterized EZH2 inhibitors, UNC1999 and EPZ-6438 (Tazemetostat), to provide a broader understanding of its likely target engagement.
Quantitative Selectivity Profile
To offer a comparative perspective on the selectivity of this compound, the following tables summarize the inhibitory activity of the structurally related EZH2 inhibitors UNC1999 and EPZ-6438 against a panel of lysine methyltransferases.
Table 1: Inhibitory Activity of this compound against EZH2
| Target | This compound IC50 (nM) | Assay Type |
| EZH2 | 11 | Radiometric Scintillation Proximity Assay |
| EZH2 | 80 | Biochemical Assay |
Table 2: Selectivity Profile of UNC1999 (A this compound Analog)
| Target Methyltransferase | UNC1999 IC50 (nM) | Fold Selectivity vs. EZH2 |
| EZH2 | 2 | 1 |
| EZH1 | 45 | 22.5 |
| SETD7 | >10,000 | >5,000 |
| G9a | >10,000 | >5,000 |
| SUV39H2 | >10,000 | >5,000 |
| SETD8 | >10,000 | >5,000 |
| PRMT1 | >10,000 | >5,000 |
| PRMT3 | >10,000 | >5,000 |
| PRMT4 | >10,000 | >5,000 |
| PRMT5 | >10,000 | >5,000 |
| PRMT6 | >10,000 | >5,000 |
| DNMT1 | >10,000 | >5,000 |
| DNMT3A | >10,000 | >5,000 |
Data for UNC1999 is derived from published literature and is intended to be representative of the selectivity profile of a potent EZH2 inhibitor.[3][4][5]
Table 3: Selectivity Profile of EPZ-6438 (Tazemetostat)
| Target Methyltransferase | EPZ-6438 Ki (nM) | Fold Selectivity vs. EZH2 |
| EZH2 | 2.5 | 1 |
| EZH1 | 392 | 157 |
| 14 other HMTs | >10,000 | >4,000 |
Data for EPZ-6438 highlights its high selectivity for EZH2 over other histone methyltransferases (HMTs).[6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the selectivity profile of lysine methyltransferase inhibitors like this compound.
Biochemical Lysine Methyltransferase Activity/Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Histone H3 peptide (e.g., residues 1-25)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRC2 enzyme, and the histone H3 peptide substrate.
-
Add serial dilutions of this compound or control compounds to the reaction mixture in the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone H3K27 Trimethylation Assay (Immunofluorescence)
This assay measures the effect of this compound on the levels of H3K27me3, the product of EZH2 activity, in a cellular context.
Materials:
-
Cancer cell line with known EZH2 activity (e.g., H661, K562)
-
This compound or other test compounds
-
Cell culture medium and supplements
-
96-well imaging plates
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K27me3
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound for a specified duration (e.g., 72 hours).
-
Fix the cells with the fixative solution.
-
Permeabilize the cell membranes with the permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-H3K27me3 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of H3K27me3 and normalize it to the DAPI signal.
-
Determine the cellular IC50 value by plotting the normalized fluorescence intensity against the compound concentration.
Visualizations
EZH2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving EZH2 and its role in gene silencing.
Caption: Simplified EZH2 signaling pathway.
Experimental Workflow for KMT Inhibitor Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of a lysine methyltransferase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. UNC1999 | Structural Genomics Consortium [thesgc.org]
- 4. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
background information on JQEZ5 for cancer studies
An In-depth Analysis of the Potent and Selective EZH2 Inhibitor for Researchers, Scientists, and Drug Development Professionals
Abstract
JQEZ5 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of numerous cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating the design and execution of studies involving this compound.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that, as a core component of the Polycomb Repressive Complex 2 (PRC2), is primarily responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[1] Dysregulation of EZH2 activity, often through overexpression or mutation, is a common feature in a wide range of malignancies, including lymphomas, breast cancer, prostate cancer, and lung cancer.[2][3] The oncogenic role of EZH2 has made it an attractive target for therapeutic intervention.
This compound has emerged as a potent and selective small molecule inhibitor of EZH2.[4][5][6] By competitively binding to the SAM-binding pocket of EZH2, this compound effectively blocks its methyltransferase activity, leading to a reduction in global H3K27me3 levels and the reactivation of tumor suppressor genes.[2][4] This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in cancer studies.
Mechanism of Action
This compound functions as a highly selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2][4][5] The catalytic activity of EZH2 is dependent on the binding of the methyl donor, SAM. This compound mimics the structure of SAM and competes for the same binding site on the EZH2 enzyme, thereby preventing the transfer of a methyl group to its substrate, histone H3 at lysine 27.[2] This inhibition of EZH2's methyltransferase activity within the PRC2 complex leads to a global decrease in the repressive H3K27me3 mark.[5] The reduction of this epigenetic silencing mark results in the de-repression of target genes, many of which are tumor suppressors, ultimately leading to anti-proliferative and anti-tumor effects.[4]
Signaling Pathways
The inhibition of EZH2 by this compound has implications for several key signaling pathways implicated in cancer.
The PRC2 Complex and Transcriptional Repression
The primary mechanism of this compound is the direct inhibition of the PRC2 complex. By blocking EZH2's catalytic activity, this compound prevents the trimethylation of H3K27, a hallmark of PRC2-mediated gene silencing. This leads to the reactivation of genes involved in cell cycle control, apoptosis, and differentiation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EZH2 | Tocris Bioscience [tocris.com]
- 6. This compound | EZH2 Inhibitor: R&D Systems [rndsystems.com]
JQEZ5: An In-Depth Technical Guide to its Impact on Polycomb Repressive Complex 2 (PRC2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JQEZ5 is a potent and selective small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on PRC2's enzymatic activity, and its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the PRC2 pathway.
Introduction to PRC2 and this compound
Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase complex essential for the regulation of gene expression, particularly during development and cell differentiation. The core components of PRC2 are EZH2 (Enhancer of Zeste Homolog 2), EED (Embryonic Ectoderm Development), and SUZ12 (Suppressor of Zeste 12). EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3). H3K27me3 is a hallmark of facultative heterochromatin and is associated with transcriptional repression.
Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers. This has made PRC2 an attractive target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of EZH2, functioning as a competitive inhibitor of the S-adenosyl methionine (SAM) cofactor binding site. By blocking the catalytic activity of EZH2, this compound leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.
Mechanism of Action of this compound
This compound directly targets the catalytic SET domain of EZH2, the subunit of the PRC2 complex responsible for methyltransferase activity. Its mechanism of inhibition is S-adenosyl methionine (SAM)-competitive, meaning it competes with the methyl donor substrate, SAM, for binding to the active site of EZH2. This competitive inhibition effectively blocks the transfer of a methyl group to histone H3 at lysine 27.
Figure 1: Mechanism of this compound Action on PRC2.
The inhibition of EZH2 by this compound leads to a global decrease in the levels of H3K27me3, a key repressive histone mark. This reduction in H3K27me3 results in the reactivation of previously silenced genes, including tumor suppressor genes, which in turn can lead to the suppression of cancer cell growth and proliferation.
Quantitative Data
The following tables summarize the key quantitative data regarding the potency, selectivity, and anti-proliferative activity of this compound.
Table 1: In Vitro Potency of this compound against EZH2
| Parameter | Value | Assay Method | Reference |
| IC50 | 11 nM | Radiometric Scintillation Proximity Assay (SPA) | [1][2] |
| IC50 | 80 nM | Biochemical Assay | [3] |
| Kd | 87 nM | Biacore (Surface Plasmon Resonance) | [1][2] |
Table 2: Selectivity of this compound against a Panel of Methyltransferases
| Methyltransferase | Selectivity (Fold vs. EZH2) |
| EZH1 | >60 |
| 21 other Methyltransferases | >1000 |
Data compiled from publicly available sources indicating high selectivity for EZH2.[4]
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| H661 | Non-Small Cell Lung Cancer | Data not available, but proliferation suppressed |
| H522 | Non-Small Cell Lung Cancer | Data not available, but proliferation suppressed |
| K562 | Chronic Myelogenous Leukemia | Cell growth suppressed |
| Primary human CD34+ CML stem/progenitor cells | Chronic Myelogenous Leukemia | Colony formation inhibited |
Further research is required to establish a comprehensive panel of GI50 values for this compound across a broader range of cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on PRC2.
Radiometric Scintillation Proximity Assay (SPA) for EZH2 Inhibition
This assay is used to determine the IC50 of inhibitors against EZH2.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[3H-methyl]-methionine ([3H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2.5 mM MgCl2)
-
This compound and other test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 10 µL of a solution containing the PRC2 complex and the biotinylated H3 peptide to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 8 µL of [3H]-SAM.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of 0.5 mg/mL streptavidin-coated SPA beads in stop buffer (e.g., PBS with 0.1% Triton X-100 and 5 mM EDTA).
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3
ChIP-seq is used to assess the genome-wide changes in H3K27me3 levels following treatment with this compound.
Figure 2: Experimental Workflow for H3K27me3 ChIP-seq.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
Anti-H3K27me3 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or DMSO for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify regions of H3K27me3 enrichment and compare the profiles between this compound-treated and control samples.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well or 384-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 (concentration that causes 50% inhibition of cell growth) by normalizing the data to the untreated control and fitting to a dose-response curve.
In Vivo Efficacy
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. For instance, daily intraperitoneal injections of 75 mg/kg this compound have been shown to lead to rapid and pronounced tumor regression in mouse models of cancer.[3] These in vivo studies are accompanied by a marked reduction in H3K27me3 levels within the tumor tissue, confirming the on-target activity of the compound.
Figure 3: General Workflow for In Vivo Xenograft Studies.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by PRC2 dysregulation. Its potent and selective inhibition of EZH2, leading to a reduction in H3K27me3 and subsequent reactivation of tumor suppressor genes, provides a clear mechanism for its anti-cancer effects. The experimental protocols and data presented in this guide are intended to support the ongoing investigation and development of this compound and other PRC2-targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound across a wider range of malignancies and to optimize its clinical application.
References
JQEZ5: A Potent and Selective EZH2 Inhibitor for Preclinical Lung Cancer Research
An In-depth Technical Guide on the Initial Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide details the initial discovery and preclinical development of JQEZ5, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). This compound has demonstrated significant anti-tumor efficacy in both in vitro and in vivo models of lung adenocarcinoma, establishing it as a valuable tool for investigating the role of EZH2 in cancer biology and as a lead compound for potential therapeutic development. This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for key assays, and a summary of its preclinical efficacy in lung cancer models.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various malignancies, including non-small cell lung cancer (NSCLC), where it contributes to oncogenesis by silencing tumor suppressor genes. This has made EZH2 an attractive therapeutic target. This compound was developed as a potent and selective small molecule inhibitor to probe the function of EZH2 in cancer and to evaluate its therapeutic potential.
Mechanism of Action
This compound acts as a SAM-competitive inhibitor of EZH2. By competing with the cofactor S-adenosylmethionine, this compound effectively blocks the methyltransferase activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.
Quantitative Biochemical and Cellular Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Activity of this compound | |
| Target | EZH2 (PRC2 complex) |
| Assay Type | Radiometric Scintillation Proximity Assay (SPA) |
| IC50 | 11 nM |
| Mechanism of Inhibition | S-adenosylmethionine (SAM)-competitive |
| Cellular Activity of this compound in Lung Cancer Cell Lines | | | :--- | :--- | :--- | | Cell Line | Description | IC50 | | H661 | Lung Adenocarcinoma | 80 nM | | A549 | Lung Adenocarcinoma | Data not available | | H1299 | Non-small cell lung cancer | Data not available | | H460 | Large cell lung cancer | Data not available |
| Selectivity Profile of this compound | |
| Assay | Panel of 22 human methyltransferases |
| Result | This compound demonstrates high selectivity for EZH2 with limited activity against other tested methyltransferases. |
Experimental Protocols
Radiometric Scintillation Proximity Assay (SPA) for EZH2 Inhibition
This assay quantitatively measures the inhibition of EZH2 methyltransferase activity by this compound.
Materials:
-
Recombinant human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)
-
S-adenosyl-L-[³H]-methionine ([³H]-SAM)
-
Biotinylated histone H3 (1-25) peptide substrate
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
This compound dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and the biotinylated H3 peptide substrate in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PRC2/H3 peptide mixture to the wells.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Add streptavidin-coated SPA beads to the wells to capture the biotinylated H3 peptide.
-
Incubate for 30 minutes to allow for bead settling and capture.
-
Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the H3 peptide.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cellular Assay for H3K27me3 Levels
This assay measures the ability of this compound to reduce the levels of H3K27me3 in cells.
Materials:
-
Lung cancer cell lines (e.g., H661)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)
-
96-well plates
Procedure:
-
Seed lung cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and prepare whole-cell extracts.
-
Perform an ELISA or Western blot analysis:
-
ELISA: Coat a 96-well plate with the cell lysates. Add the primary antibody against H3K27me3. After washing, add the secondary antibody and then the detection reagent. Measure the signal. Normalize the H3K27me3 signal to the total histone H3 signal.
-
Western Blot: Separate the proteins from the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies against H3K27me3 and total histone H3, followed by the appropriate secondary antibodies. Detect the signal using a chemiluminescence imager.
-
-
Quantify the reduction in H3K27me3 levels relative to the vehicle-treated control.
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model of lung cancer.
Materials:
-
H661 human lung adenocarcinoma cells
-
Immunodeficient mice (e.g., Foxn1nu/Foxn1nu)
-
Matrigel
-
This compound formulated for intraperitoneal (IP) injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant H661 cells mixed with Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2 .
-
Continue treatment for a predetermined period (e.g., 21 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of H3K27me3 levels).
-
Compare the tumor growth inhibition in the this compound-treated group to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EZH2 signaling pathway and the experimental workflow for evaluating this compound.
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of EZH2. Its demonstrated efficacy in preclinical models of lung cancer underscores the therapeutic potential of targeting the EZH2 pathway. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the role of EZH2 in cancer and the development of novel epigenetic therapies.
JQEZ5's chemical structure and properties
An In-Depth Technical Guide to JQEZ5: A Selective EZH2 Inhibitor
This compound is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the EZH2 lysine methyltransferase.[1][2][3][4] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, with the chemical name N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, is a small molecule inhibitor with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C30H38N8O2 | [1][5] |
| Molecular Weight | 542.69 g/mol | [1][2][5] |
| CAS Number | 1913252-04-6 | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | Solid | [5][6] |
| Solubility | Soluble to 20 mM in DMSO | [1][2] |
| Storage | Store at -20°C | [1][2] |
| InChI Key | LQTWDAYNGMMHLV-UHFFFAOYSA-N | [1] |
| SMILES | CN(CC1)CCN1C2=CC=C(C3=NC(N(C(C)C)N=C4)=C4C(C(NCC5=C(CCC)C=C(C)NC5=O)=O)=C3)C=N2 | [1] |
Mechanism of Action: EZH2 Inhibition
This compound functions as a competitive inhibitor of EZH2, targeting the binding site of the methyl donor, SAM. By occupying this site, this compound prevents the transfer of a methyl group to H3K27, thereby inhibiting the formation of H3K27me3, a hallmark of PRC2-mediated gene silencing. This leads to the reactivation of tumor suppressor genes that are aberrantly silenced in cancer cells. This compound has demonstrated high selectivity for EZH2 over a panel of 22 other methyltransferases.[1][2]
Caption: Inhibition of the EZH2 methyltransferase activity by this compound.
Biological Activity
This compound has demonstrated potent biological activity in both in vitro and in vivo models of cancer.
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| EZH2 IC50 | 11 nM | Radiometric Scintillation Proximity Assay | [1][4] |
| PRC2 IC50 | 80 nM | Biochemical Assay | [3][7] |
| Effect | Reduces global H3K27me3 levels | K562 cells | [1][2] |
| Effect | Suppresses cell growth | Chronic Myelogenous Leukemia (CML) cells | [1][2] |
| Effect | Inhibits colony formation | Primary human CD34+ CML stem/progenitor cells | [1][2] |
In Vivo Activity
In a mouse model of CML, this compound has been shown to have antitumor effects.[1][2] Treatment of mice with existing CML with agents that inactivate Ezh2 leads to disease regression and improved survival.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays used to characterize this compound.
EZH2 Inhibition Assay (Radiometric Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone H3 peptide substrate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl2.
-
Component Addition: To a 96-well plate, add the EZH2 enzyme, the biotinylated histone H3 peptide substrate, and varying concentrations of this compound dissolved in DMSO.
-
Initiation of Reaction: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Termination: Stop the reaction by adding an excess of unlabeled SAM.
-
Detection: Add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated [3H] in close proximity, which stimulates the beads to emit light.
-
Measurement: Measure the light output using a scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Caption: A representative workflow for determining the IC50 of this compound.
Cell Proliferation Assay
Cell proliferation can be assessed using various methods, such as the MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
Methodology (CellTiter-Glo as an example):
-
Cell Plating: Seed cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo reagent to each well.
-
Lysis and Signal Stabilization: Lyse the cells by shaking the plate for a few minutes and then incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and calculate the concentration of this compound that inhibits cell growth by 50% (GI50).
In Vivo Xenograft Model
To assess the antitumor efficacy of this compound in vivo, a xenograft mouse model is often employed.
Methodology:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., human CML cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3 levels).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of this compound.
Conclusion
This compound is a valuable research tool for studying the biological roles of EZH2 and the PRC2 complex. Its potency, selectivity, and demonstrated antitumor effects in preclinical models highlight its potential as a lead compound for the development of novel epigenetic therapies for cancer. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic applications of this compound.
References
- 1. Chronic myelogenous leukemia initiating cells require Polycomb group protein EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Myelogenous Leukemia- Initiating Cells Require Polycomb Group Protein EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
JQEZ5: A Preclinical In-depth Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQEZ5 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound effectively abrogates the methyltransferase activity of the PRC2 complex, leading to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3). This epigenetic modification is crucial for gene silencing, and its dysregulation is implicated in the pathogenesis of various malignancies. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, most notably in non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML), where EZH2 is often overexpressed or hyperactive. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound functions as a SAM-competitive inhibitor of EZH2.[1][2] The PRC2 complex, composed of EZH2, EED, and SUZ12, is responsible for the trimethylation of H3K27, a key epigenetic mark associated with transcriptional repression.[3] this compound occupies the SAM binding site within the SET domain of EZH2, preventing the transfer of a methyl group from SAM to H3K27.[1][2] This leads to a decrease in global H3K27me3 levels, resulting in the derepression of PRC2 target genes, which often include tumor suppressors.[3]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies investigating the anti-tumor activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| H661 | Non-Small Cell Lung Cancer | Not explicitly stated, but proliferation inhibited | Cell Proliferation Assay | [4] |
| H522 | Non-Small Cell Lung Cancer | Not explicitly stated, but proliferation inhibited | Cell Proliferation Assay | [4] |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but cell growth suppressed | Cell Growth Assay | [1] |
| Primary human CD34+ CML stem/progenitor cells | Chronic Myeloid Leukemia | Not explicitly stated, but colony formation inhibited | Colony Formation Assay | [1] |
| PRC2 Complex | (Biochemical Assay) | 80 | Biochemical IC50 | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Murine and human lung adenocarcinoma models | 75 mg/kg, daily intraperitoneal injection | Significant tumor regression and reduction in H3K27me3 levels | [4] |
| Chronic Myeloid Leukemia models | Not specified | Antitumor effects observed | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Pathway
Caption: Mechanism of action of this compound as a SAM-competitive EZH2 inhibitor.
Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of this compound.
Experimental Workflow for In Vivo this compound Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound in xenograft models.
Detailed Experimental Protocols
Cell Viability/Proliferation Assay (MTT/MTS)
-
Cell Seeding: Seed cancer cells (e.g., H661, H522) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. If using MTS, this step is not necessary.
-
Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Western Blot for H3K27me3
-
Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest cells and perform histone extraction using an acid extraction protocol. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 N HCl overnight at 4°C.
-
Protein Quantification: Neutralize the acid-extracted histones and quantify the protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) diluted in blocking buffer overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
-
Cell Preparation: Culture human non-small cell lung cancer cells (e.g., H661) to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound at a dose of 75 mg/kg daily via intraperitoneal injection. The control group should receive the vehicle solution (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin in water with 10% DMSO).
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27me3).
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound. The compound remains in the preclinical stage of development. Other EZH2 inhibitors, such as Tazemetostat, have progressed through clinical trials and received regulatory approval for specific indications.[2]
Conclusion
This compound is a promising preclinical EZH2 inhibitor with demonstrated anti-tumor activity in models of non-small cell lung cancer and chronic myeloid leukemia. Its mechanism of action, involving the specific inhibition of H3K27 trimethylation, provides a strong rationale for its further development as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar epigenetic modulators. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and exploring its efficacy in a broader range of cancer types to pave the way for potential clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing EZH2 Targeted Therapy for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of JQEZ5 Stock Solution
These application notes provide a detailed protocol for the preparation of a stock solution of JQEZ5, a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the EZH2 lysine methyltransferase.[1] Accurate preparation of this stock solution is critical for reliable experimental results in research and drug development.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 542.69 g/mol | [1] |
| Formula | C₃₀H₃₈N₈O₂ | [1][2] |
| CAS Number | 1913252-04-6 | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid | [2] |
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO). The maximum recommended concentration for a stock solution in DMSO is 20 mM, which is equivalent to 10.85 mg/mL.[1] It is important not to exceed this concentration to ensure complete dissolution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.43 mg of this compound (see calculation below).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
Calculation for a 10 mM Stock Solution:
To calculate the mass of this compound required:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Mass (mg) = 10 mM x 1 mL x 542.69 g/mol / 1000 = 5.43 mg
Stock Solution Preparation Table
The following table provides the required mass of this compound for preparing different volumes of common stock solution concentrations.
| Desired Concentration (mM) | Volume of DMSO | Mass of this compound Required |
| 1 | 1 mL | 0.54 mg |
| 5 | 1 mL | 2.71 mg |
| 10 | 1 mL | 5.43 mg |
| 20 | 1 mL | 10.85 mg |
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
This compound Signaling Pathway Inhibition
This compound is an inhibitor of EZH2, a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.[1][3]
Caption: this compound Mechanism of Action.
References
Application Notes and Protocols for Cell-Based Assays Using JQEZ5
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQEZ5 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 lysine methyltransferase, a core component of the Polycomb Repressive Complex 2 (PRC2).[1] By inhibiting EZH2, this compound leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its anti-proliferative effects and its impact on the EZH2 signaling pathway.
Mechanism of Action of this compound
This compound functions by competitively binding to the SAM pocket of EZH2, thereby preventing the transfer of methyl groups to its histone and non-histone substrates. The primary consequence of EZH2 inhibition is the global decrease in H3K27me3 levels. This leads to the de-repression of tumor suppressor genes, ultimately resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.
Diagram of this compound Mechanism of Action and Downstream Signaling
Caption: Mechanism of this compound action and its downstream effects on cancer cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its direct target and its anti-proliferative effects on various cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC50 | PRC2 | 80 nM | [1] |
| Biochemical IC50 | EZH2 | 11 nM | |
| Anti-proliferative Activity | H661 (Small Cell Lung Cancer) | Proliferation Suppressed | [1] |
| Anti-proliferative Activity | H522 (Non-Small Cell Lung Cancer) | Proliferation Suppressed | [1] |
| Anti-proliferative Activity | K562 (Chronic Myelogenous Leukemia) | Cell Growth Suppressed |
Experimental Protocols
Cell Proliferation Assay (MTS-Based)
This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cells using a colorimetric MTS assay.
Materials:
-
Cancer cell lines (e.g., H661, H522, K562)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Western Blot for H3K27me3
This protocol describes how to assess the effect of this compound on the levels of H3K27me3 in cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3 and anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels after this compound treatment.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.
Caption: A typical workflow for characterizing this compound in cell-based assays.
References
Application Notes and Protocols for In Vivo Dosing and Administration of JQEZ5 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of JQEZ5, a potent and selective EZH2 lysine methyltransferase inhibitor, in mouse models. The following protocols and data have been compiled to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.
Core Principles and Mechanism of Action
This compound is a small molecule inhibitor that competitively targets the S-adenosyl-l-methionine (SAM) binding site of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By inhibiting EZH2's methyltransferase activity, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In several cancer types, including certain lung cancers and neuroblastomas, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumor growth and proliferation. This compound treatment can reverse this epigenetic silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in mice based on published preclinical studies.
| Parameter | Value | Details | Source |
| Compound | This compound | EZH2 Inhibitor | [1] |
| Mouse Strain | Foxn1nu/Foxn1nu (Nude) | Immunocompromised | [1] |
| Tumor Model | Human NSCLC Xenograft (H661 cells) | Subcutaneous implantation | [4] |
| Dosage | 75 mg/kg/day | - | [1][4] |
| Administration Route | Intraperitoneal (i.p.) Injection | - | [1][4] |
| Vehicle | Not explicitly stated in the primary source. A common vehicle for similar compounds is 0.5% methylcellulose or a solution containing DMSO and PEG. It is recommended to perform vehicle optimization studies. | - | General Knowledge |
| Treatment Duration | 18 days | Daily administration | [1][4] |
| Initial Tumor Volume | ~200 mm³ | Randomized before treatment | [1] |
| Observed Effect | Pronounced tumor regression | On-target effect confirmed by reduced H3K27me3 levels | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Human Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of this compound in a subcutaneous xenograft model using the H661 human NSCLC cell line.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
H661 human non-small cell lung carcinoma cell line
-
8- to 12-week-old female athymic nude mice (Foxn1nu/Foxn1nu)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation:
-
Culture H661 cells in appropriate media and conditions as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 2 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups (e.g., n=6 for this compound, n=3 for vehicle).
-
-
This compound Formulation and Administration:
-
Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentration to deliver a final dose of 75 mg/kg.
-
Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection daily for 18 consecutive days.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27me3 levels).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the this compound-treated and vehicle-treated groups.
-
Analyze changes in H3K27me3 levels in tumor tissues to confirm the on-target activity of this compound.
-
Visualizations
Caption: Signaling pathway of EZH2 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRISPR-Cas9 screen reveals a MYCN-amplified neuroblastoma dependency on EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The golden key to open mystery boxes of SMARCA4-deficient undifferentiated thoracic tumor: focusing immunotherapy, tumor microenvironment and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unclineberger.org [unclineberger.org]
Application Notes and Protocols: The BET Inhibitor JQEZ5 (JQ1) in Chronic Myelogenous Leukemia (CML) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The constitutively active BCR-ABL tyrosine kinase drives the proliferation and survival of leukemia cells. While tyrosine kinase inhibitors (TKIs) are the frontline therapy for CML, resistance and persistence of leukemic stem cells remain significant challenges.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription, including c-Myc, a key downstream effector of BCR-ABL signaling. JQ1, a potent and selective small molecule inhibitor of BET bromodomains, has shown therapeutic potential in various cancers, including leukemia. Although the specific compound "JQEZ5" is not prominently featured in the scientific literature, it is widely understood to be a synonym or a closely related analog of the well-characterized BET inhibitor, JQ1 . These application notes will, therefore, focus on the use of JQ1 in CML cell lines, providing a comprehensive overview of its mechanism of action, protocols for in vitro evaluation, and expected outcomes.
Mechanism of Action
JQ1 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD4. This disrupts the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin. In CML cells, this has several key consequences:
-
Downregulation of c-Myc: BRD4 is a critical co-activator for the transcription of the MYC oncogene. JQ1 treatment leads to a significant reduction in c-Myc mRNA and protein levels.
-
Inhibition of Proliferation: By downregulating c-Myc and other cell cycle-related genes, JQ1 can induce cell cycle arrest, typically at the G0/G1 phase.
-
Induction of Apoptosis: While variable among different CML cell lines, JQ1 can induce apoptosis by downregulating anti-apoptotic proteins such as BCL-2.
-
Modulation of BCR-ABL Signaling: JQ1 has been shown to impact downstream effectors of the BCR-ABL pathway, including the STAT5 signaling axis. Inhibition of BRD4 can lead to decreased STAT5 phosphorylation and its transcriptional activity.
Data Presentation
The following tables summarize the quantitative data regarding the effects of JQ1 on CML cell lines.
Table 1: In Vitro Efficacy of JQ1 in CML Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| K562 | Cell Proliferation | IC50 | 0.64 µM | [1] |
| KU812 | Cell Proliferation | IC50 | 100-500 nM | [2] |
| K562 | Apoptosis | Annexin V | No significant induction | [3] |
| MV-4-11 (AML) | Apoptosis | Annexin V | Significant induction | [3] |
Note: The sensitivity of the K562 cell line to JQ1-induced apoptosis has been reported to be lower compared to other leukemia cell lines, suggesting the presence of resistance mechanisms[3]. However, JQ1 has been shown to synergize with TKIs in overcoming resistance in CML cells.
Table 2: Effect of JQ1 on Gene and Protein Expression in K562 Cells
| Target | Method | Treatment | Result | Reference |
| c-Myc | Western Blot | JQ1 (250 nM, 48h) | Decreased protein expression | [4] |
| BCL2 | qRT-PCR | JQ1 | Decreased mRNA expression | [3] |
| BRD4 | Western Blot | JQ1 | No change in total protein | [5] |
| p-STAT5 | Western Blot | JQ1 | Decreased phosphorylation | [2] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of JQ1 in a CML cell.
Caption: Mechanism of JQ1 action in CML cells.
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol is for assessing the effect of JQ1 on the proliferation of K562 cells.
Workflow Diagram:
Caption: Workflow for the WST-1 cell proliferation assay.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
JQ1 stock solution (in DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed K562 cells at a density of 5 x 10³ cells/well in 100 µL of complete medium in a 96-well plate.
-
Prepare serial dilutions of JQ1 in complete medium. The final concentrations should range from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the JQ1 dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in K562 cells treated with JQ1.
Workflow Diagram:
References
Application of JQEZ5 in Non-Small Cell Lung Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors exhibiting epigenetic dysregulation.[1][2] One key player in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes, including tumor suppressors.[3] Overexpression of EZH2 is frequently observed in NSCLC and is associated with poor prognosis, making it a compelling therapeutic target.[1]
JQEZ5 is a potent and specific small-molecule inhibitor of EZH2.[1][3] Its application in NSCLC research has been pivotal in validating EZH2 as a therapeutic target and provides a chemical tool to explore the biological consequences of EZH2 inhibition. These notes provide an overview of this compound's mechanism of action, its effects in preclinical NSCLC models, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of EZH2.[1] As a SAM-competitive inhibitor, this compound binds to the active site of EZH2, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with gene silencing. The decrease in H3K27me3 results in the derepression of silenced tumor suppressor genes, ultimately leading to the inhibition of cancer cell proliferation and tumor growth.[1][3]
References
- 1. Oncogenic deregulation of EZH2 as an opportunity for targeted therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Secretomic Analysis Identifies Extracellular Protein Factors that Modulate the Metastatic Phenotype of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing EZH2 Targeted Therapy for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting H3K27me3 Changes with JQEZ5 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications play a critical role in regulating chromatin structure and gene expression. One of the key repressive marks is the trimethylation of lysine 27 on histone H3 (H3K27me3), which is catalyzed by the methyltransferase EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in various cancers, making it a prime target for therapeutic intervention. JQEZ5 is a potent and selective small-molecule inhibitor of EZH2. By competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the changes in H3K27me3 levels in cultured cells following treatment with this compound.
Data Presentation
The following table summarizes the quantitative effect of an EZH2 inhibitor on global H3K27me3 levels in MDA-MB-231 cells, as determined by high-throughput microscopy. While this data is for a representative EZH2 tool inhibitor, it illustrates the expected dose-dependent reduction in H3K27me3 that can be quantified by Western blot analysis of this compound-treated cells.
| EZH2 Inhibitor Concentration (nM) | Relative H3K27me3 Level (% of DMSO control) |
| 0.1 | 100% |
| 1 | 95% |
| 10 | 70% |
| 100 | 20% |
| 1000 | 5% |
| 3000 | <5% |
Data adapted from a study on a potent EZH2 tool inhibitor, demonstrating the dose-dependent reduction of H3K27me3.[1]
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, HeLa) in appropriate cell culture dishes at a density that will allow for logarithmic growth during the treatment period.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 3 µM) or a DMSO vehicle control. The optimal concentration and treatment duration should be determined empirically for each cell line. A time course of 24 to 72 hours is recommended to observe significant changes in H3K27me3 levels.[1]
-
Cell Harvest: Following treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). For adherent cells, use a cell scraper to collect the cells in PBS. For suspension cells, directly pellet the cells. Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C or used immediately for histone extraction.
II. Histone Extraction
This protocol is adapted from established acid extraction methods for isolating histones from cultured cells.
Reagents:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold TEB per 10 million cells.
-
Lyse the cells by rotating the tubes for 10 minutes at 4°C.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully discard the supernatant.
-
Wash the nuclear pellet with 1 mL of TEB and centrifuge again as in step 3.
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10 million cells).
-
Rotate the tubes overnight at 4°C to extract the histones.
-
The next day, centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the histone proteins.
-
Neutralize the acid-extracted histones by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot and store the histone extracts at -80°C.
III. Western Blotting
-
Sample Preparation: Mix the histone extracts with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 15-20 µg of histone extract per lane onto a 15% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol for 1 minute before transfer. Perform the transfer at 100V for 1 hour at 4°C or using a semi-dry transfer system according to the manufacturer's instructions.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-H3K27me3 antibody: Dilute according to the manufacturer's recommendation (typically 1:1000 - 1:3000).
-
Anti-Histone H3 antibody (loading control): Dilute according to the manufacturer's recommendation (typically 1:1000 - 1:5000).
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 - 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal for each sample to determine the relative change in H3K27me3 levels.
Visualizations
References
Application Notes and Protocols: Determining the IC50 of JQEZ5 in a Specific Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
JQEZ5 is a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed or mutated in various cancers. By inhibiting the methyltransferase activity of EZH2, compounds like this compound can reactivate silenced tumor suppressor genes, leading to reduced cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This document provides a detailed protocol for determining the IC50 of this compound in a specific cell line using a colorimetric MTT assay.
Data Presentation
The IC50 value of this compound can vary depending on the cell line and experimental conditions. A systematic recording of these values is crucial for comparative analysis.
Note: A literature search did not yield specific IC50 values for this compound in various cell lines. The following table is a template for researchers to populate with their experimentally determined values.
| Cell Line | Cancer Type | This compound IC50 (µM) | Exposure Time (hrs) | Assay Method |
| e.g., MCF-7 | Breast Adenocarcinoma | [Enter Value] | 72 | MTT |
| e.g., A549 | Lung Carcinoma | [Enter Value] | 72 | MTT |
| e.g., U-87 MG | Glioblastoma | [Enter Value] | 72 | MTT |
| e.g., PC-3 | Prostate Carcinoma | [Enter Value] | 72 | MTT |
Experimental Protocols
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.
Materials
-
Specific cancer cell line of interest
-
This compound compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Procedure
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Each concentration should be tested in triplicate. Include wells with untreated cells as a positive control for viability and wells with medium only as a background control.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
-
IC50 Determination:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[1][2][3] This is the concentration of this compound that results in a 50% reduction in cell viability.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
References
Application Notes and Protocols for JQEZ5 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the long-term storage, stability assessment, and handling of JQEZ5 solutions. This compound is a potent and selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).
This compound: Mechanism of Action
This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the methylation of histone H3 at lysine 27 (H3K27).[1] This methylation is a key epigenetic mark associated with transcriptional repression. By inhibiting EZH2, this compound leads to a decrease in global H3K27 trimethylation (H3K27me3), resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in various cancer models.
Caption: EZH2 Signaling Pathway Inhibition by this compound.
Long-Term Storage and Stability of this compound Solutions
Proper storage of this compound solutions is critical to maintain their integrity and activity over time. The stability of this compound is dependent on the solvent, storage temperature, and protection from light.
Recommended Storage Conditions
For optimal long-term stability, this compound should be dissolved in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at low temperatures.
| Solvent | Storage Temperature | Expected Stability |
| DMSO | -20°C | Up to 1 year[1] |
| DMSO | -80°C | Up to 2 years[1] |
Note: The provided stability data is based on manufacturer recommendations. It is crucial to perform in-house stability studies to confirm these recommendations for your specific experimental conditions.
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 542.69 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, the stability of this compound solutions should be periodically assessed, especially for long-term studies. This can be achieved through a combination of visual inspection, concentration measurement by HPLC, and assessment of biological activity.
Forced Degradation Study Protocol
A forced degradation study can be performed to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Caption: Workflow for a Forced Degradation Study.
Protocol:
-
Prepare a this compound solution in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Stress: Add an equal volume of 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 60°C for 48 hours.
-
Photolytic Stress: Expose the solution to UV (254 nm) and visible light for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2).
-
Identify degradation products by comparing the chromatograms of stressed samples to that of an unstressed control.
Proposed Stability-Indicating HPLC Method
This proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to quantify this compound and separate it from potential degradation products. Method validation is required before routine use.
Table of Proposed HPLC Parameters:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; linear gradient to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions over 1 minute and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Protocol for Long-Term Stability Testing:
-
Prepare a stock solution of this compound as described in Protocol 2.2.
-
Store aliquots at the desired storage conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), remove an aliquot.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a known concentration within the linear range of the HPLC method.
-
Analyze the sample using the validated HPLC method.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Summary of Quantitative Data for Stability
The following table summarizes the expected stability of this compound solutions based on manufacturer recommendations. Actual stability should be confirmed experimentally.
| Time Point (Months) | Storage at -20°C (% of Initial Concentration) | Storage at -80°C (% of Initial Concentration) |
| 0 | 100% | 100% |
| 3 | ≥ 98% | ≥ 99% |
| 6 | ≥ 95% | ≥ 98% |
| 12 | ≥ 90%[1] | ≥ 97% |
| 24 | Not Recommended | ≥ 95%[1] |
Disclaimer: These application notes are for research use only and are not intended for diagnostic or therapeutic purposes. The provided protocols are suggestions and should be optimized and validated by the end-user for their specific application.
References
Troubleshooting & Optimization
Technical Support Center: JQEZ5 and H3K27me3 Regulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using JQEZ5 to reduce H3K27me3 levels.
Troubleshooting Guide
Question: Why am I not observing the expected decrease in global H3K27me3 levels after treating my cells with this compound?
Answer:
Several factors can contribute to the lack of an observed decrease in H3K27me3 levels following this compound treatment. This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.
Step 1: Verify Compound Integrity and Activity
-
Is your this compound compound viable? Improper storage or multiple freeze-thaw cycles can lead to compound degradation. This compound stock solutions should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1]
-
Action:
-
Prepare fresh this compound dilutions from a stock that has been minimally handled.
-
If possible, test the activity of your this compound compound in a cell-free biochemical assay or a sensitive cell line known to respond to EZH2 inhibition.
-
Step 2: Optimize Cell Culture Conditions
-
Is your cell line sensitive to EZH2 inhibition? The expression of EZH2 can vary significantly between different cell lines.[2] Cell lines with low EZH2 expression may not exhibit a robust decrease in H3K27me3.
-
Are your cells in the optimal growth phase? Cells should be in the exponential growth phase (typically 30-50% confluency) at the time of treatment.[3] High cell confluency can lead to contact inhibition, altering cellular metabolism and drug response.[4][5][6]
-
Action:
-
Confirm the EZH2 expression level in your cell line of choice via Western blot or qPCR.
-
Optimize cell seeding density to ensure they are in the exponential growth phase during this compound treatment.
-
Step 3: Review Treatment Protocol
-
Is the this compound concentration appropriate? The effective concentration of this compound can vary between cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific model.
-
Is the treatment duration sufficient? The reduction of H3K27me3 is a time-dependent process. While some reduction can be seen as early as 6 hours, a more significant decrease is often observed after 2 to 4 days of treatment.[1] The turnover rate of the H3K27me3 mark is influenced by both replication-dependent and -independent mechanisms.[7]
-
Action:
-
Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to identify the optimal this compound concentration.
-
Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.
-
Step 4: Validate the Detection Method (Western Blot)
-
Is your Western blot protocol optimized for histone modifications? Histones are small, basic proteins and require specific considerations during extraction and blotting.
-
Are your antibodies performing correctly? The quality and specificity of both the primary anti-H3K27me3 and the secondary antibody are critical.
-
Action:
-
Ensure complete protein extraction using a robust lysis buffer containing protease and phosphatase inhibitors.[8]
-
Verify the transfer of low molecular weight proteins by checking the transfer of a pre-stained molecular weight marker.[9]
-
Include a positive control (e.g., lysate from a sensitive cell line known to have high H3K27me3 levels) and a negative control (e.g., lysate from EZH2 knockout cells).[10]
-
Use a loading control appropriate for histone analysis, such as total Histone H3.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By competing with the methyl donor SAM, this compound prevents the trimethylation of Histone H3 at lysine 27 (H3K27me3).
Q2: What is the expected quantitative decrease in H3K27me3 levels with this compound treatment?
A2: The extent of H3K27me3 reduction can vary depending on the cell line, this compound concentration, and treatment duration. Studies have shown significant reductions, with some reporting a decrease to barely detectable levels after 3 days of treatment with a potent EZH2 inhibitor.[7]
Q3: How long does it take to see a decrease in H3K27me3 after this compound treatment?
A3: A noticeable decrease in H3K27me3 can be observed as early as 6 hours post-treatment, with a more substantial reduction typically seen after 48 to 96 hours of continuous exposure.[1][7]
Q4: Are there alternative methods to Western blotting for measuring H3K27me3 levels?
A4: Yes, other methods include:
-
Flow Cytometry: Allows for the quantification of H3K27me3 levels in individual cells and can be useful in co-culture systems.[11]
-
Chromatin Immunoprecipitation (ChIP-qPCR or ChIP-seq): Provides information on the localization and relative abundance of H3K27me3 at specific genomic regions.[12]
-
High-Content Imaging: Enables the automated imaging and quantification of nuclear H3K27me3 staining on a per-cell basis.[7]
Q5: Can this compound affect other histone modifications?
A5: this compound is highly selective for EZH2. Studies have shown that it acutely reduces H3K27me3 levels without affecting H3K27 mono- or di-methylation.[1]
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference(s) |
| This compound IC50 (biochemical) | 80 nM | [1] |
| Recommended Cellular Concentration | 0.1 - 10 µM | [1] |
| Typical Treatment Duration | 48 - 96 hours | [1] |
| Expected H3K27me3 Reduction | Significant to near-complete | [7] |
| Time to Onset of Effect | As early as 6 hours | [7] |
Experimental Protocols
Protocol 1: this compound Treatment of Adherent Cells
-
Cell Seeding: Plate cells at a density that will result in 30-50% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight to allow for attachment and recovery.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 48, 72, or 96 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer for histone extraction (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
Protocol 2: Western Blot for H3K27me3 Detection
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (10-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to a loading control (e.g., total Histone H3).
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting H3K27 trimethylation.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. EZH2 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 11. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: JQEZ5 in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of JQEZ5, a potent and selective EZH2 inhibitor, in primary cell cultures. The information provided aims to help minimize potential toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective S-adenosyl methionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) lysine methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1] By inhibiting EZH2, this compound leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of silenced genes, including tumor suppressor genes.[1]
Q2: What are the known effects of this compound in cell culture?
In various cancer cell lines, this compound has been shown to suppress cell proliferation and reduce levels of H3K27me3.[1] It has demonstrated anti-tumor effects both in vitro and in vivo.[1][2] The anti-proliferative effects can be cell-type dependent and may require prolonged exposure.
Q3: Is this compound toxic to primary cells?
Direct studies on the toxicity of this compound in a wide range of primary cell cultures are limited. However, like many small molecule inhibitors, this compound has the potential to exert off-target effects or induce stress in primary cells, which are often more sensitive than immortalized cell lines. The toxicity can be influenced by the concentration of this compound, the duration of exposure, and the specific primary cell type.
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO.[2] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| High cell death or low viability after this compound treatment. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess cell viability after a set incubation time. |
| Prolonged exposure to this compound. | Consider reducing the incubation time. For some EZH2 inhibitors, epigenetic changes can be observed before significant cytotoxicity. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. | |
| Primary cells are highly sensitive. | Use the lowest effective concentration of this compound. Ensure optimal cell culture conditions, including high-quality media and supplements, to maintain cell health. | |
| Inconsistent or unexpected results. | Variability in primary cell isolates. | Primary cells can exhibit donor-to-donor variability. Use cells from multiple donors to confirm findings and ensure the observed effects are not donor-specific. |
| This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No observable effect of this compound on the target. | This compound concentration is too low. | Confirm the effective concentration range for your primary cells. Measure the downstream target of this compound (reduction in H3K27me3) by Western blot or immunofluorescence to confirm target engagement. |
| Short incubation time. | Epigenetic changes can take time to manifest. Consider extending the incubation period, while monitoring for potential toxicity. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant EZH2 inhibitors in various cell lines. Note that these values are primarily from cancer cell lines and may differ in primary cells.
| Compound | Target | IC50 (nM) | Cell Line |
| This compound | EZH2 | 80 | PRC2 complex (biochemical assay)[1] |
| This compound | EZH2 | 11 | (Cell-free assay)[2] |
| Tazemetostat (EPZ-6438) | EZH2 | 11 | (Cell-free assay) |
| GSK126 | EZH2 | 9.9 | (Cell-free assay) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Primary Cell Cultures
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your primary cell culture experiments using a cell viability assay such as the MTT or XTT assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or XTT assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, and the no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform the MTT or XTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Normalize the results to the no-treatment control to determine the percentage of cell viability at each this compound concentration. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing Target Engagement by Western Blot for H3K27me3
This protocol describes how to confirm that this compound is inhibiting its target, EZH2, by measuring the levels of H3K27me3.
Materials:
-
Primary cells treated with this compound (at the optimal, non-toxic concentration) and vehicle control
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction: After treating the primary cells with this compound and the vehicle control for the desired time, harvest the cells and extract the histones using a histone extraction kit or a suitable protocol.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a protein assay.
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading of histones.
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. A decrease in the H3K27me3/total H3 ratio in the this compound-treated samples compared to the vehicle control indicates successful target engagement.
Visualizations
Caption: this compound inhibits EZH2, preventing H3K27 trimethylation and gene silencing.
Caption: Workflow for determining optimal this compound concentration and confirming target engagement.
Caption: Troubleshooting logic for addressing high cell death with this compound treatment.
References
common pitfalls to avoid when working with JQEZ5
Welcome to the technical support center for JQEZ5, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 lysine methyltransferase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase. It functions as a SAM-competitive inhibitor, meaning it competes with the co-factor S-adenosylmethionine for binding to the catalytic SET domain of EZH2. This prevents the transfer of a methyl group to histone H3 at lysine 27 (H3K27), leading to a reduction in the repressive H3K27me3 mark and subsequent de-repression of target gene expression.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents such as DMSO. For in vitro experiments, we recommend preparing a stock solution of 10-50 mM in DMSO. For in vivo studies, the optimal solvent will depend on the route of administration and animal model. It is crucial to refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: I am not observing a decrease in H3K27me3 levels after treating my cells with this compound. What could be the reason?
A3: There are several potential reasons for this observation:
-
Insufficient Incubation Time: The reduction of H3K27me3 is a dynamic process that depends on histone turnover. A noticeable decrease may require prolonged incubation with this compound (e.g., 48-96 hours).
-
Inhibitor Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for your cell line of interest. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: The sensitivity to EZH2 inhibitors can vary between cell lines due to factors such as the presence of EZH2 mutations or the activity of compensatory pathways.
-
Antibody Quality: The primary antibody used for Western blotting may not be specific or sensitive enough to detect changes in H3K27me3 levels. Ensure your antibody is validated for this application.
Q4: My cells are showing resistance to this compound treatment. What are the potential mechanisms of resistance?
A4: Resistance to EZH2 inhibitors can arise through various mechanisms, including:
-
Mutations in the RB1/E2F Pathway: Alterations in this pathway can decouple the cell cycle from EZH2-mediated differentiation, allowing cells to evade G1 arrest induced by this compound.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT or MEK pathways, can compensate for the effects of EZH2 inhibition.
-
EZH2-Independent Functions: EZH2 has functions that are independent of its methyltransferase activity, such as regulating the cell cycle through proteins like SKP2.[1] These functions would not be affected by this compound.
Troubleshooting Guides
Western Blotting for H3K27me3
| Problem | Possible Cause | Solution |
| No or weak signal for H3K27me3 | Insufficient protein loading | Load at least 20-30 µg of total protein from whole-cell extracts. |
| Poor antibody performance | Use a validated primary antibody for H3K27me3 at the recommended dilution. | |
| Inefficient transfer of low molecular weight histones | Use a 0.2 µm PVDF membrane and optimize transfer conditions. | |
| High background | Insufficient blocking | Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Multiple bands | Non-specific antibody binding | Ensure the primary antibody is specific for H3K27me3. |
| Protein degradation | Prepare fresh lysates with protease and phosphatase inhibitors. |
Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the plate | Fill the outer wells with sterile PBS or media to maintain humidity. | |
| No significant decrease in cell viability | Insufficient treatment duration | Extend the incubation time with this compound (e.g., up to 7 days). |
| Low inhibitor concentration | Perform a dose-response curve to determine the EC50. | |
| Cell line is resistant to EZH2 inhibition | Consider using a different cell line or exploring combination therapies. |
Experimental Protocols
Protocol 1: Western Blotting for H3K27me3
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 15% polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the bands using an ECL substrate and an imaging system.
-
Use an antibody against total Histone H3 as a loading control.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Measurement:
-
Solubilize the formazan crystals with the provided solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
-
Visualizations
Caption: The EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting to detect H3K27me3.
References
why is my JQEZ5 not inhibiting cell growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JQEZ5, a potent and selective EZH2 inhibitor. If you are experiencing a lack of cell growth inhibition in your experiments, this guide will help you identify and resolve potential issues.
Troubleshooting Guide: Why is this compound Not Inhibiting Cell Growth?
This guide addresses the common reasons for the failure of this compound to inhibit cell growth in a question-and-answer format.
Is the this compound compound active and correctly formulated?
The integrity and proper handling of this compound are critical for its activity.
-
Storage: this compound should be stored at -20°C.[1] Improper storage can lead to degradation of the compound.
-
Solubility: this compound is soluble in DMSO.[1] Ensure that the compound is fully dissolved before use. Precipitates in the stock solution can lead to inaccurate dosing.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the stock solution into smaller volumes for single use.
Verification Steps:
-
Confirm the storage conditions and the age of your this compound stock.
-
Visually inspect your stock solution for any precipitates. If present, gently warm the solution and vortex to redissolve.
-
If in doubt, consider purchasing a new vial of this compound.
Is the cell line you are using sensitive to EZH2 inhibition?
The anti-proliferative effects of this compound are cell-line dependent and often correlate with the expression and/or mutation status of EZH2 and other cellular factors.
-
EZH2 Expression: Cell lines with high EZH2 expression are generally more sensitive to EZH2 inhibitors.[1]
-
EZH2 Mutations: While some EZH2 mutations confer sensitivity, others can lead to resistance.
-
Cellular Context: The genetic and epigenetic background of the cell line plays a crucial role in its response to EZH2 inhibition.
Verification Steps:
-
Check EZH2 Expression: Perform a Western blot to determine the expression level of EZH2 in your cell line.
-
Consult Literature: Review published data to see if your cell line has been previously shown to be sensitive to EZH2 inhibitors.
-
Use Positive and Negative Controls: Include a known EZH2 inhibitor-sensitive cell line (e.g., some lymphoma or sarcoma cell lines) as a positive control and a known resistant cell line as a negative control in your experiments.
Are the experimental conditions optimal for observing cell growth inhibition?
Suboptimal experimental parameters can mask the inhibitory effects of this compound.
-
Concentration Range: Ensure you are using a broad enough concentration range to generate a complete dose-response curve. The IC50 of this compound can vary significantly between cell lines.
-
Incubation Time: The effects of EZH2 inhibition on cell proliferation are often not immediate and may require prolonged incubation (e.g., 4-7 days).
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of a cell viability assay. High cell densities may require higher concentrations of the inhibitor or longer incubation times.
Verification Steps:
-
Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to micromolar).
-
Conduct a time-course experiment to determine the optimal incubation time for observing growth inhibition in your cell line.
-
Optimize the cell seeding density for your cell viability assay.
Has this compound engaged its target, EZH2, in your cells?
Confirming that this compound is binding to EZH2 within the cell is a critical step in troubleshooting.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in a cellular context.[2]
Verification Steps:
-
Perform a CETSA experiment to assess the binding of this compound to EZH2 in your cells. An increase in the thermal stability of EZH2 in the presence of this compound indicates target engagement.
Is the downstream signaling of EZH2 being inhibited?
This compound inhibits the methyltransferase activity of EZH2, leading to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3).
-
H3K27me3 Levels: A decrease in the levels of H3K27me3 is a direct pharmacodynamic biomarker of EZH2 inhibition.[1]
Verification Steps:
-
Treat your cells with this compound for an appropriate duration (e.g., 24-72 hours) and perform a Western blot to assess the levels of H3K27me3. A dose-dependent reduction in H3K27me3 confirms that this compound is inhibiting EZH2 activity.
Has the cell line developed resistance to this compound?
Cells can acquire resistance to EZH2 inhibitors through various mechanisms.
-
Activation of Pro-survival Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt or MAPK pathways, can compensate for EZH2 inhibition.[3]
-
Secondary Mutations in EZH2: Mutations in the EZH2 gene can prevent the binding of the inhibitor.[3]
-
Upregulation of other PRC2 components: Increased expression of other components of the Polycomb Repressive Complex 2 (PRC2) can potentially overcome the inhibition of EZH2.
Verification Steps:
-
Investigate the activation status of key pro-survival pathways in your cells after this compound treatment using Western blotting for phosphorylated proteins (e.g., p-Akt, p-ERK).
-
If acquired resistance is suspected, consider sequencing the EZH2 gene to check for secondary mutations.
Quantitative Data Summary
The following table summarizes the reported biochemical and cellular potencies of this compound. Note that cellular IC50 values can vary significantly depending on the cell line and assay conditions.
| Parameter | Value | Reference |
| Biochemical IC50 (EZH2) | 11 nM | [4][5] |
| Biochemical IC50 (PRC2) | 80 nM | [1] |
| Cellular Activity | Suppresses cell growth in CML cells | |
| Cellular Activity | Suppresses proliferation of EZH2-overexpressing H661 and H522 cells | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability in adherent cells treated with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 72-96 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for EZH2 and H3K27me3
This protocol is for assessing the levels of EZH2 and its downstream mark, H3K27me3.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing the target engagement of this compound with EZH2.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble EZH2 by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for this compound Inactivity
Caption: Troubleshooting workflow for this compound experiments.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for a CETSA experiment.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. This leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cell growth in susceptible cancer cells.
-
What are the recommended storage and handling conditions for this compound? this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in DMSO to create a stock solution, which should also be stored at -20°C. To avoid degradation, it is advisable to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
How long should I treat my cells with this compound to see an effect? The optimal treatment duration can vary between cell lines. While changes in H3K27me3 levels can be observed within 24-72 hours, effects on cell proliferation may take longer, typically between 4 to 7 days of continuous exposure.
-
What are potential mechanisms of resistance to this compound? Resistance to EZH2 inhibitors like this compound can arise from several mechanisms, including the activation of alternative pro-survival signaling pathways (e.g., PI3K/Akt, MAPK), which bypass the need for EZH2-mediated signaling.[3] Additionally, secondary mutations in the EZH2 gene can occur, which may prevent this compound from binding to its target.[3]
-
What are appropriate positive and negative control cell lines for this compound experiments? The choice of control cell lines depends on the specific cancer type being studied. Generally, a cell line with high EZH2 expression and known sensitivity to EZH2 inhibitors (often found in lymphomas and some sarcomas) would serve as a good positive control. A cell line with low EZH2 expression or known resistance would be a suitable negative control. It is recommended to consult the scientific literature for appropriate control cell lines for your specific research context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
JQEZ5 Treatment Time Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize JQEZ5 treatment time for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 lysine methyltransferase, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH2, this compound leads to a reduction in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] This can reactivate the expression of tumor suppressor genes.[3]
Q2: What is a typical starting point for this compound treatment duration in cell culture experiments?
A2: Based on available data, a 4-day (96-hour) treatment period has been shown to be effective in suppressing the proliferation of EZH2-overexpressing cell lines like H661 and H522.[1] However, the optimal duration can vary significantly depending on the cell line, its proliferation rate, and the specific endpoint being measured.
Q3: How long does it take to observe a significant reduction in H3K27me3 levels after this compound treatment?
A3: this compound can induce a rapid reduction in H3K27me3 levels. In H661 cells, reduced levels of H3K27me3 were observed acutely upon treatment with increasing concentrations of this compound.[1] For initial experiments, it is advisable to perform a time-course analysis (e.g., 24, 48, 72, 96 hours) to determine the optimal time point for observing maximal H3K27me3 reduction in your specific cell model.
Q4: Are there established protocols for in vivo studies with this compound?
A4: Yes, in vivo studies in mouse models have utilized daily intraperitoneal (i.p.) injections of this compound. One study reported a 3-week treatment course with 75 mg/kg daily injections, which resulted in significant tumor regression and reduced H3K27me3 levels in the tumors.[1] Another protocol for xenograft models involved waiting for tumors to reach approximately 200 mm³ before starting an 18-day treatment regimen.[1]
Troubleshooting Guide
Issue 1: No significant reduction in H3K27me3 levels is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time | The effect of this compound on H3K27me3 levels is time-dependent. Extend the treatment duration. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal incubation period for your cell line. |
| Suboptimal this compound Concentration | The IC50 for this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model. The biochemical IC50 is approximately 11-80 nM.[1][2][4] |
| Low EZH2 Expression or Activity | Confirm that your cell model has sufficient EZH2 expression and activity. This compound's effect is dependent on inhibiting EZH2. |
| Cell Line Insensitivity | Some cell lines may be insensitive to EZH2 knockdown or inhibition.[1] Consider using a positive control cell line known to be sensitive to EZH2 inhibitors. |
Issue 2: No significant effect on cell proliferation or viability is observed.
| Possible Cause | Troubleshooting Step |
| Short Treatment Duration | The anti-proliferative effects of this compound are often observed after longer treatment periods, as the epigenetic changes need time to translate into phenotypic effects. A 4-day treatment was effective in some cell lines.[1] Consider extending the treatment duration to 7 days or longer, monitoring cell health regularly. |
| Cell Culture Conditions (2D vs. 3D) | The cellular microenvironment can influence the response to EZH2 inhibition. One study showed that EZH2 suppression reduced the growth of A549 lung cancer cells in 2D culture but stimulated their growth in 3D spheroids.[5] If you are using 3D culture, the metabolic reprogramming effects might differ.[5] |
| Non-canonical EZH2 Functions | Existing EZH2 inhibitors like this compound primarily target the histone methyltransferase activity of EZH2. However, EZH2 has non-canonical functions that are independent of PRC2 and may not be affected by this compound.[6] |
| Development of Resistance | Resistance to EZH2 inhibitors can arise through mechanisms such as secondary mutations in EZH2 or activation of alternative signaling pathways like MAPK or AKT.[7] |
Experimental Protocols
Key Experiment: Western Blot for H3K27me3
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the planned treatment period.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 24, 48, 72, 96 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities for H3K27me3 and normalize them to the total Histone H3 loading control.
Visualizations
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EZH2 | Tocris Bioscience [tocris.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic reprogramming driven by EZH2 inhibition depends on cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing EZH2 Targeted Therapy for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with JQEZ5
Technical Support Center: JQEZ5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for this compound, a potent and selective S-adenosylmethionine (SAM)-competitive EZH2 lysine methyltransferase inhibitor.[1] These resources are intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
Inconsistent Inhibition of H3K27 Methylation
Q1: We are observing variable levels of H3K27me3 reduction in our cell line after treatment with this compound. What could be the cause?
A1: Inconsistent inhibition of H3K27 trimethylation can arise from several factors:
-
Cell Density and Proliferation Rate: The efficacy of EZH2 inhibitors can be cell-cycle dependent. EZH2 is regulated by the pRB-E2F pathway, which is linked to cell proliferation.[2] Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase during treatment.
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to repeated freeze-thaw cycles. It is recommended to aliquot the stock solution after preparation and store it at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term (up to 1 year).[1]
-
Treatment Duration: The reduction of histone methylation is a dynamic process. A short treatment duration may not be sufficient to observe significant changes. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time for your specific cell line.
-
Protein Turnover: The stability of the EZH2 protein itself can be regulated by post-translational modifications like phosphorylation and ubiquitination, which affects its degradation.[3] The cellular context and activity of kinases (e.g., CDKs) and deubiquitinases can influence the overall levels of EZH2 and its activity.[3]
Off-Target Effects and Cellular Toxicity
Q2: At higher concentrations of this compound, we are observing unexpected cellular toxicity. How can we mitigate this?
A2: While this compound is highly selective for EZH2, off-target effects can occur, particularly at high concentrations.[4]
-
Concentration Optimization: It is crucial to perform a dose-response experiment to determine the optimal concentration that provides maximal on-target inhibition with minimal toxicity. The reported IC50 for this compound is approximately 11-80 nM in biochemical assays.[1] Cellular assays may require concentrations up to 10 µM.[4]
-
Use of Control Compounds: To confirm that the observed phenotype is due to EZH2 inhibition, consider using a structurally distinct EZH2 inhibitor as a positive control or a negative control compound.
-
Monitor Overall Cellular Health: Assess cell viability using methods like MTT or trypan blue exclusion assays at each concentration. Side effects such as fatigue, diarrhea, and skin reactions have been noted with long-term use of kinase inhibitors in clinical settings, suggesting that even low-grade toxicity can impact cellular health.[5][6]
Experimental Reproducibility
Q3: We are struggling with reproducing our findings between experiments. What are some best practices?
A3: Reproducibility is key in research. Here are some recommendations:
-
Standardize Protocols: Ensure all experimental parameters, including cell passage number, media composition, and treatment conditions, are consistent.
-
Solvent and Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses and should be regularly monitored.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound from various assays.
| Assay Type | Target | Potency (IC50/Kd) | Notes |
| Radiometric Scintillation Proximity Assay (SPA) | EZH2 | 11 nM | Measures direct enzymatic inhibition.[4] |
| Biochemical Assay | PRC2 Complex | 80 nM | SAM-competitive inhibition.[1] |
| Biacore (SPR) | EZH2 | 87 nM (Kd) | Measures binding affinity.[4] |
Experimental Protocols
Protocol: Western Blot for H3K27me3 Inhibition
This protocol details the steps to assess the efficacy of this compound in reducing H3K27me3 levels in a cancer cell line (e.g., H661).[1]
-
Cell Culture and Treatment:
-
Seed H661 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 72 hours.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells with a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones using a high-salt extraction buffer.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 10-15 µg of histone extract on an 18% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies for H3K27me3 (1:1000) and total Histone H3 (1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Visualizations
This compound Mechanism of Action
Caption: Competitive inhibition of the EZH2 catalytic subunit by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: JQEZ5 vs. GSK126
A Detailed Guide for Researchers in Oncology and Epigenetics
In the rapidly evolving landscape of epigenetic cancer therapies, the selective inhibition of EZH2 (Enhancer of Zeste Homolog 2) has emerged as a promising strategy. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key regulator of gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers. This guide provides a comprehensive comparison of two prominent EZH2 inhibitors, JQEZ5 and GSK126, to aid researchers in selecting the appropriate tool compound for their studies.
Potency and Biochemical Activity
Both this compound and GSK126 are potent and selective, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2 methyltransferase activity. However, available biochemical data from independent studies consistently indicate that GSK126 exhibits significantly higher potency than this compound.
| Compound | Target | IC50 | Ki | Assay Type | Reference |
| This compound | EZH2 | 11 nM | Not Reported | Radiometric Scintillation Proximity Assay | [1][2][3] |
| EZH2 | 80 nM | Not Reported | Not Specified | [4] | |
| GSK126 | EZH2 | 9.9 nM | 0.57 nM | Not Specified | [5] |
| EZH2 | Not Reported | 93 pM | Not Specified | [6] |
Note: The presented IC50 and Ki values are derived from different studies and experimental conditions. A direct, head-to-head comparison under identical assay conditions would provide a more definitive assessment of relative potency.
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and GSK126 function by competitively binding to the SAM-binding pocket of the EZH2 subunit within the PRC2 complex. This prevents the transfer of a methyl group from SAM to histone H3 at lysine 27, thereby inhibiting the formation of the repressive H3K27me3 mark. The reduction in H3K27me3 leads to the derepression of target genes, including tumor suppressor genes, which can result in the inhibition of cancer cell proliferation and induction of apoptosis.[4][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRC2 signaling pathway and a general experimental workflow for assessing the potency of EZH2 inhibitors.
Caption: The PRC2 complex, with its catalytic subunit EZH2, utilizes SAM to methylate Histone H3, leading to gene silencing. This compound and GSK126 inhibit this process.
Caption: A generalized workflow for determining the IC50 of an EZH2 inhibitor using a radiometric scintillation proximity assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency. Below are outlines of common experimental protocols.
Biochemical Potency Determination (Radiometric Scintillation Proximity Assay)
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/AEBP2)
-
Biotinylated Histone H3 (1-27) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or GSK126 at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated SPA beads
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or GSK126) in assay buffer.
-
In a 384-well plate, add the PRC2 complex, the biotinylated H3 peptide substrate, and the inhibitor solution.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated and now radiolabeled H3 peptide will bind to the beads.
-
Incubate to allow for bead settling and binding.
-
Measure the radioactivity using a scintillation counter. The proximity of the [³H] to the scintillant in the beads generates a light signal that is proportional to the amount of methylated substrate.
-
Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular H3K27me3 Quantification (Immunofluorescence)
This cell-based assay measures the ability of an inhibitor to reduce the levels of H3K27me3 in a cellular context.
Materials:
-
Cancer cell line with high EZH2 expression (e.g., a lymphoma or breast cancer cell line)
-
This compound or GSK126 at various concentrations
-
Cell culture medium and supplements
-
Primary antibody against H3K27me3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or GSK126 for a specified duration (e.g., 48-72 hours).
-
Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with the primary antibody against H3K27me3.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of H3K27me3 staining within the nucleus (defined by the DAPI signal).
-
Normalize the H3K27me3 intensity to untreated controls and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
Both this compound and GSK126 are valuable research tools for investigating the role of EZH2 in health and disease. While GSK126 appears to be the more potent inhibitor based on available data, the choice of compound will ultimately depend on the specific experimental context, including the cell type or in vivo model being used. Researchers should carefully consider the published potency data and select the inhibitor that best suits their research needs. For definitive comparisons, it is recommended to evaluate both compounds in parallel under identical experimental conditions.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. bioengineer.org [bioengineer.org]
- 6. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
JQEZ5 Versus Other EZH2 Inhibitors in Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical epigenetic regulator in the pathogenesis of various malignancies, including non-small cell lung cancer (NSCLC). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin. In lung cancer, overexpression of EZH2 is associated with poor prognosis, making it an attractive therapeutic target.[1] This guide provides a comparative analysis of JQEZ5, a potent and selective EZH2 inhibitor, against other notable EZH2 inhibitors such as Tazemetostat, GSK126, and Valemetostat, with a focus on their application in lung cancer research.
Performance Comparison of EZH2 Inhibitors
The following tables summarize the available quantitative data for this compound and other EZH2 inhibitors, providing a basis for comparison of their biochemical potency and in vitro efficacy in relevant lung cancer cell lines. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between individual studies.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | IC50 (Biochemical Assay) |
| This compound | EZH2 | 80 nM (PRC2 complex)[2] |
| GSK126 | EZH2 | 9.9 nM[3][4][5] |
| Tazemetostat | EZH2 | Ki of 2.5 nM[6] |
| Valemetostat | EZH1/EZH2 | <10 nM (for both EZH1 and EZH2)[7][8] |
Table 2: In Vitro Efficacy in Lung Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| This compound | H661, H292 | Western Blot | H3K27me3 levels | Reduction in H3K27me3 |
| This compound | H661, H522 | Proliferation Assay | Cell Growth | Suppression of proliferation[2] |
| GSK126 | A549, H358 (KRAS-mutant NSCLC) | mRNA quantification | IGF1 levels | Increased IGF1 mRNA[9] |
| Tazemetostat | Not specified NSCLC lines | Combination Study | Apoptosis | Increased apoptosis with osimertinib |
| Valemetostat | NSCLC models | Combination Study | Antitumor activity | Enhanced in vivo antitumor activity with ADCs[10] |
In Vivo Performance
This compound has demonstrated significant anti-tumor activity in a murine xenograft model of human NSCLC. Daily intraperitoneal administration of this compound at 75 mg/kg resulted in marked tumor regression.[2] This effect was accompanied by a reduction in H3K27me3 levels in the tumor tissue, confirming on-target activity.[2]
Comparative in vivo data for other EZH2 inhibitors in lung cancer models is less direct. Tazemetostat has shown tumor growth inhibition in xenograft models of lymphoma.[10] Preclinical studies of valemetostat in combination with antibody-drug conjugates have shown enhanced antitumor activities in NSCLC xenograft models.[10][11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of EZH2 inhibitors on the metabolic activity and proliferation of lung cancer cells.
-
Cell Seeding: Plate lung cancer cells (e.g., H661, H292) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the crystals.[13]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.[13]
Western Blot for H3K27me3
This protocol details the detection of H3K27me3 levels in lung cancer cells following treatment with an EZH2 inhibitor, providing a direct measure of on-target activity.
-
Cell Lysis and Histone Extraction:
-
Treat lung cancer cells with the EZH2 inhibitor for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For histone extraction, an acid extraction method is often preferred. Resuspend the cell pellet in a hypotonic lysis buffer, isolate the nuclei by centrifugation, and then extract histones from the nuclear pellet using 0.2 M sulfuric acid overnight at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates or extracted histones using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-25 µg) per lane onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the small histone proteins.[14][15]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Murine Xenograft Model for In Vivo Efficacy
This protocol outlines the establishment of a subcutaneous lung cancer xenograft model in mice to evaluate the in vivo anti-tumor efficacy of EZH2 inhibitors.
-
Cell Preparation: Culture human lung cancer cells (e.g., H661) to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells per 100 µL. Keep the cell suspension on ice.
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD-SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-4 days. Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.[16]
-
Treatment: When the average tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment and control groups. Administer the EZH2 inhibitor (e.g., this compound at 75 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned dosing schedule. The control group should receive the vehicle used to dissolve the inhibitor.
-
Efficacy Assessment: Continue to monitor tumor volumes and body weights throughout the treatment period. The primary endpoint is typically tumor growth inhibition.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as western blotting for H3K27me3 or immunohistochemistry.
References
- 1. Prognostic Value of EZH2 in Non-Small-Cell Lung Cancers: A Meta-Analysis and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK126 (GSK2816126A) | EZH2 Inhibitor | AmBeed.com [ambeed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Ezh2 Acts as a Tumor Suppressor in Kras-driven Lung Adenocarcinoma [ijbs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 16. Treatment of lung cancer xenografts. [bio-protocol.org]
A Comparative Analysis of EZH2 Inhibitors: JQEZ5 vs. UNC1999
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the histone methyltransferase EZH2: JQEZ5 and UNC1999. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their specific needs in cancer research and drug development.
Overview and Mechanism of Action
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a key epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[2][3]
This compound is a potent and highly selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[4][5][6] Its selectivity for EZH2 over a panel of other histone methyltransferases makes it a valuable chemical probe for studying the specific functions of EZH2.[5]
UNC1999 is a potent, orally bioavailable dual inhibitor of both EZH2 and its close homolog, EZH1.[7] Like this compound, it is a SAM-competitive inhibitor.[7] The dual inhibitory activity of UNC1999 allows for the investigation of the combined roles of EZH1 and EZH2 in biological processes and disease.
Biochemical and Cellular Activity
The following tables summarize the key quantitative data for this compound and UNC1999 based on available experimental findings.
| Parameter | This compound | UNC1999 | Reference |
| Target(s) | EZH2 | EZH2, EZH1 | [5][7] |
| Mechanism of Action | SAM-competitive | SAM-competitive | [4][7] |
| IC50 (EZH2) | 11 nM, 80 nM | < 10 nM | [4][5] |
| IC50 (EZH1) | Not reported to be a potent inhibitor | 45 nM | [7] |
| Selectivity | Selective over a panel of 22 methyltransferases | >10,000-fold selective for EZH2 over 15 other methyltransferases | [5][7] |
Table 1: Biochemical Activity of this compound and UNC1999
| Cellular Effect | This compound | UNC1999 | Reference |
| Reduction of H3K27me3 | Yes (in K562 and H661 cells) | Yes (in various cancer cell lines) | [4][5] |
| Anti-proliferative Activity | Yes (in CML and NSCLC cells) | Yes (in MLL-rearranged leukemia and multiple myeloma cells) | [4][5] |
| In Vivo Efficacy | Anti-tumor effects demonstrated | Prolongs survival in a murine leukemia model | [4] |
Table 2: Cellular and In Vivo Activity of this compound and UNC1999
Signaling Pathways
EZH2 inhibition impacts several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary mechanism involves the de-repression of PRC2 target genes. Additionally, non-canonical functions of EZH2 that are independent of its methyltransferase activity are emerging.
Inhibition of EZH2/1 by this compound or UNC1999 leads to a reduction in global H3K27me3 levels. This results in the de-repression of tumor suppressor genes, which can induce cell cycle arrest and apoptosis, ultimately leading to decreased cancer cell proliferation.[3]
Recent studies have also uncovered non-canonical, methyltransferase-independent roles for EZH2. For instance, EZH2 has been shown to interact with and regulate the activity of other signaling proteins, including phosphorylated p38 MAPK and components of the PI3K/Akt/mTOR pathway. Inhibition of EZH2 can therefore also impact these pathways, contributing to its anti-metastatic and anti-proliferative effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radiometric Scintillation Proximity Assay (SPA) for EZH2 Activity
Protocol:
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, incubate the recombinant five-component PRC2 complex with varying concentrations of this compound or UNC1999 for 15 minutes at room temperature in an assay buffer (e.g., 50 mM HEPES, 2.75 mM DTT, 0.01% BSA, 0.01% Pluronic).
-
Initiation of Methylation Reaction: Start the reaction by adding a mixture of biotinylated H3 peptide substrate and [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow for the methylation of the histone peptide.
-
Reaction Termination: Stop the reaction by adding an excess of unlabeled SAM.
-
Signal Detection: Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated and tritiated peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant within the bead, generating a light signal that can be measured by a scintillation counter.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3K27me3 Quantification by Western Blot
Protocol:
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound or UNC1999 for a specified time (e.g., 48-72 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C. Also, probe for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of H3K27me3 normalized to total H3.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or UNC1999 and incubate for the desired duration (e.g., 72-96 hours).
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the EC50 values.
Conclusion
Both this compound and UNC1999 are potent and valuable tool compounds for studying the role of EZH2 in health and disease. The choice between these two inhibitors will largely depend on the specific research question.
-
This compound is the preferred compound for studies aiming to specifically dissect the role of EZH2 , due to its high selectivity.
-
UNC1999 is the ideal choice for investigating the combined roles of EZH2 and EZH1 , or for studies where potential compensation by EZH1 upon EZH2 inhibition is a consideration.
The experimental protocols provided in this guide offer a starting point for the in-house evaluation and application of these inhibitors. Researchers should always perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental systems.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. JCI - Welcome [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. (2013) | Kyle D. Konze | 470 Citations [scispace.com]
JQEZ5: A Comparative Guide to a Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of JQEZ5, a potent and selective inhibitor of the histone methyltransferase EZH2. Its performance is objectively compared with other notable EZH2 inhibitors, supported by experimental data to inform research and drug development decisions.
Introduction to EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound is a small molecule inhibitor designed to selectively target the enzymatic activity of EZH2.
Comparative Analysis of EZH2 Inhibitors
This section provides a comparative overview of this compound and other well-characterized EZH2 inhibitors, focusing on their biochemical potency, selectivity, and cellular activity.
Biochemical Potency and Selectivity
The inhibitory activity of this compound and its counterparts has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while selectivity is assessed by comparing its activity against other methyltransferases and kinases.
| Inhibitor | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Selectivity over EZH1 | Methyltransferase Selectivity Panel | Kinome Scan Selectivity | Mechanism of Action |
| This compound | 11[4][5] | - | - | Selective over a panel of 22 methyltransferases[4][5] | - | SAM-Competitive[4][5] |
| GSK343 | 4[1][6] | 240[7] | ~60-fold[1][6] | >1000-fold selective over other histone methyltransferases[1][6] | - | SAM-Competitive[8] |
| UNC1999 | <10[9] | 45[9] | ~22-fold[10] | Selective over 15 other methyltransferases[10] | No significant inhibition of 50 kinases at 10 µM[11] | SAM-Competitive[11] |
| CPI-1205 | 2[12] | 52[12] | ~26-fold[12] | Selective against 30 other histone or DNA methyltransferases[12] | - | SAM-Competitive |
| Tazemetostat (EPZ-6438) | 2-38[13] | - | 35-fold selective for EZH2 over EZH1[13] | >4,500-fold selective over 14 other histone methyltransferases[13] | - | SAM-Competitive[13] |
Cellular Activity
The efficacy of EZH2 inhibitors in a cellular context is crucial for their therapeutic potential. This is often evaluated by measuring the reduction in global H3K27me3 levels and the impact on cancer cell proliferation.
| Inhibitor | Cellular H3K27me3 Inhibition (IC50) | Cell Proliferation Inhibition (IC50) | Cell Line(s) |
| This compound | Reduces global H3K27me3 levels[4] | Suppresses cell growth in CML cells[4] | K562, primary human CD34+ CML cells[4] |
| GSK343 | 174 nM[1][7] | 2.9 µM[1] | HCC1806 (breast cancer)[1][6], LNCaP (prostate cancer)[1][8] |
| UNC1999 | 124 nM[10] | 102 nM - 1.96 µM[9] | MCF10A (breast), MLL-rearranged leukemia cell lines[9][10] |
| CPI-1205 | 32 nM[14] | - | Karpas-422 (lymphoma)[14] |
| Tazemetostat (EPZ-6438) | - | <0.001 to 7.6 µM[13] | DLBCL cell lines[13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key assays used to characterize EZH2 inhibitors.
Biochemical Assays
1. Radiometric Scintillation Proximity Assay (SPA) for EZH2 Activity
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by EZH2.[15][16]
-
Principle: Biotinylated H3 peptide substrate is captured by streptavidin-coated SPA beads.[15] In the presence of the PRC2 complex and [³H]-SAM, the radiolabeled methyl group is transferred to the peptide. When the [³H]-methylated peptide is in close proximity to the scintillant in the bead, it emits light, which is detected by a scintillation counter.[15][16] Inhibitors of EZH2 will reduce the signal.
-
Protocol Outline:
-
Prepare a reaction mixture containing the PRC2 enzyme complex, biotinylated H3 peptide, and the test inhibitor (e.g., this compound) in an appropriate assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction to allow for enzymatic activity.
-
Stop the reaction and add streptavidin-coated SPA beads.
-
Allow the biotinylated peptide to bind to the beads.
-
Measure the emitted light using a scintillation counter.
-
Calculate the percent inhibition based on control reactions (with and without enzyme/inhibitor).
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time without the need for labels.
-
Principle: The EZH2 protein is immobilized on a sensor chip. The test inhibitor is flowed over the surface. The binding of the inhibitor to EZH2 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Immobilize recombinant human EZH2 protein onto a sensor chip.
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR signal.
-
Regenerate the sensor surface to remove the bound inhibitor.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Assays
1. Quantification of Cellular H3K27me3 Levels
This assay determines the ability of an inhibitor to modulate EZH2 activity within cells by measuring the global levels of H3K27me3.
-
Principle: Cells are treated with the EZH2 inhibitor, and then histone proteins are extracted. The levels of H3K27me3 are quantified using methods such as Western blotting, ELISA, or immunofluorescence, with normalization to total histone H3 levels.
-
Protocol Outline (Immunofluorescence-based):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of the EZH2 inhibitor for a specified period (e.g., 72 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against H3K27me3 and total H3.
-
Incubate with fluorescently labeled secondary antibodies.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of H3K27me3 and normalize it to the total H3 signal.
-
Calculate the IC50 value for cellular H3K27me3 inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to EZH2 function and its inhibition.
Conclusion
This compound is a potent and selective SAM-competitive inhibitor of EZH2. This guide provides a framework for comparing this compound to other EZH2 inhibitors based on currently available data. The provided experimental protocols offer a starting point for researchers to conduct their own validation studies. The continued investigation and characterization of selective EZH2 inhibitors like this compound are crucial for advancing our understanding of epigenetic regulation in disease and for the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Epigenetic reprogramming by tumor-derived EZH2 gain-of-function mutations promotes aggressive 3D cell morphologies and enhances melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tazemetostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK343 | Structural Genomics Consortium [thesgc.org]
- 7. apexbt.com [apexbt.com]
- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNC1999 | Structural Genomics Consortium [thesgc.org]
- 11. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00196E [pubs.rsc.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. revvity.com [revvity.com]
- 16. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
JQEZ5: A Comparative Analysis of its Cross-Reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methyltransferase inhibitor JQEZ5 with other alternatives, focusing on its cross-reactivity profile. The information is supported by available experimental data to inform research and drug development decisions.
This compound: Potency and Selectivity
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
This compound acts as a SAM-competitive inhibitor, meaning it competes with the S-adenosylmethionine (SAM) cofactor for binding to EZH2, thereby preventing the transfer of a methyl group to its histone substrate.
Quantitative Comparison of this compound Activity
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | EZH2 | 11 | Radiometric Scintillation Proximity Assay (SPA) |
| This compound | EZH2 | 80 | Biochemical Assay |
Note: The variation in IC50 values can be attributed to different assay conditions and recombinant PRC2 complex constructs used in the studies.
Experimental Protocols
The inhibitory activity and selectivity of this compound are typically determined using a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Radiometric Scintillation Proximity Assay (SPA) for EZH2 Inhibition
This assay quantitatively measures the enzymatic activity of EZH2 by detecting the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate.
Methodology:
-
Reaction Setup: The enzymatic reaction is performed in a multi-well plate containing a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Component Addition: Recombinant PRC2 complex, the histone H3 peptide substrate, and the test compound (this compound) at various concentrations are added to the wells.
-
Initiation: The reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and SPA beads coated with a scintillant and a material that binds the methylated histone peptide are added. When the radiolabeled methylated peptide binds to the bead, the proximity of the radioisotope to the scintillant results in the emission of light, which is measured by a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Assay for H3K27me3 Levels
This assay assesses the ability of this compound to inhibit EZH2 activity within a cellular context by measuring the global levels of H3K27me3.
Methodology:
-
Cell Culture: Cancer cell lines known to be dependent on EZH2 activity are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 48-72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using established protocols.
-
Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
Detection and Quantification: The protein bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified to determine the relative levels of H3K27me3 in treated versus control cells.
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 within the PRC2 complex and its impact on gene regulation.
Caption: EZH2, as the catalytic subunit of the PRC2 complex, utilizes SAM to methylate Histone H3, leading to gene silencing. This compound inhibits this process.
Experimental Workflow for Cross-Reactivity Screening
The diagram below outlines a typical workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of methyltransferases.
Caption: Workflow for determining the selectivity of an inhibitor by testing it against the primary target and a panel of related enzymes.
References
JQEZ5: A Comprehensive Guide to its Mechanism as a SAM-Competitive Inhibitor of EZH2
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of JQEZ5, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2. This document outlines the experimental validation of this compound's mechanism of action, presents its performance in key biochemical and biophysical assays, and compares it with other known EZH2 inhibitors.
Executive Summary
This compound is a small molecule inhibitor targeting the enzymatic activity of EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound distinguishes itself by its SAM-competitive mechanism, directly competing with the natural cofactor S-adenosylmethionine for binding to the EZH2 active site. This guide details the experimental evidence supporting this mechanism and provides a comparative analysis of its potency and selectivity.
Data Presentation
Biochemical Potency and Binding Affinity of EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type |
| This compound | EZH2 | 11 | 87 | Radiometric Scintillation Proximity Assay / Biacore Surface Plasmon Resonance |
| GSK126 | EZH2 | 9.9 | - | Biochemical Assay |
| EPZ-6438 (Tazemetostat) | EZH2 | 11 | - | Biochemical Assay |
Table 1: Comparison of the biochemical potency (IC50) and binding affinity (Kd) of this compound with other well-characterized EZH2 inhibitors. Lower values indicate higher potency and affinity.
In Vitro Selectivity Profile of this compound
| Methyltransferase | % Inhibition at 1 µM this compound |
| EZH2 | >95% |
| EZH1 | <50% |
| SETD7 | <10% |
| G9a | <10% |
| SUV39H1 | <10% |
| ... (17 other methyltransferases) | <10% |
Table 2: this compound demonstrates high selectivity for EZH2 over a panel of 22 other methyltransferases. The data shows the percentage of inhibition at a 1 µM concentration of this compound, highlighting its specific activity against EZH2.
Experimental Protocols
Radiometric Scintillation Proximity Assay (SPA) for IC50 Determination
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a tritiated methyl group from [3H]-SAM to a histone H3 peptide substrate.
-
Reaction Setup: The reaction is performed in a 96-well plate in a buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM DTT, and 0.01% Tween-20.
-
Component Addition: Recombinant human PRC2 complex, the biotinylated H3K27 peptide substrate, and varying concentrations of this compound (or other inhibitors) are added to the wells.
-
Initiation of Reaction: The reaction is initiated by the addition of [3H]-SAM.
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped by the addition of an excess of non-tritiated SAM. Streptavidin-coated SPA beads are then added, which bind to the biotinylated histone peptide. When a tritiated methyl group has been transferred to the peptide, the bead is brought into proximity with the scintillant in the bead, generating a light signal that is detected by a microplate scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Biacore Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
-
Surface Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Recombinant human EZH2 is then immobilized on the chip surface via amine coupling.
-
Binding Analysis: A series of this compound concentrations are injected over the sensor surface. The binding of this compound to the immobilized EZH2 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation Analysis: After the association phase, running buffer is flowed over the chip to monitor the dissociation of this compound from EZH2.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Mandatory Visualization
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Caption: SAM-Competitive Inhibition by this compound.
A Head-to-Head Analysis of EZH2 Inhibitors: JQEZ5 vs. Tazemetostat
In the rapidly evolving landscape of epigenetic cancer therapies, inhibitors of the histone methyltransferase EZH2 have emerged as a promising class of targeted agents. This guide provides a detailed side-by-side comparison of two prominent EZH2 inhibitors: JQEZ5, a potent preclinical tool compound, and tazemetostat, an FDA-approved therapeutic. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and tazemetostat are small molecule inhibitors that target the catalytic SET domain of EZH2, the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2). By competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, these inhibitors prevent the transfer of a methyl group to histone H3 at lysine 27 (H3K27). This inhibition of H3K27 trimethylation (H3K27me3) leads to the de-repression of PRC2 target genes, which are often involved in tumor suppression and cell differentiation. This shared mechanism underscores their potential as anti-cancer agents in malignancies characterized by EZH2 dysregulation.
Figure 1: Mechanism of Action of this compound and Tazemetostat.
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of this compound and tazemetostat is challenging due to the absence of head-to-head studies. The available data, generated in different laboratories and under varying assay conditions, are summarized below. It is important to note that IC50 values can be influenced by factors such as enzyme and substrate concentrations, and incubation times.
| Parameter | This compound | Tazemetostat | Reference |
| Biochemical IC50 (EZH2) | 11 nM, 80 nM | 2.5 nM (Ki) | [1][2],[3] |
| Cellular IC50 (H3K27me3 reduction) | Not explicitly reported | 9 nM | [3] |
| Cellular Antiproliferative IC50 | Effective in EZH2-overexpressing cells | Varies by cell line (e.g., 0.28 µM in WSU-DLCL2) | [2],[4] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is another measure of inhibitor potency.
Preclinical In Vitro and In Vivo Efficacy
Both this compound and tazemetostat have demonstrated anti-tumor activity in preclinical models of various cancers.
This compound:
-
Reduces global H3K27me3 levels in K562 cells[1].
-
Suppresses the proliferation of EZH2-overexpressing lung cancer cell lines (H661 and H522)[2].
-
Inhibits the colony formation of primary human CD34+ chronic myeloid leukemia (CML) stem/progenitor cells[1].
-
Daily intraperitoneal injections of 75 mg/kg resulted in significant tumor regression in a mouse xenograft model[2].
Tazemetostat:
-
Induces cell cycle arrest and apoptosis in lymphoma cells in preclinical models[5].
-
Inhibits the proliferation of EZH2 mutant diffuse large B-cell lymphoma (DLBCL) cell lines more effectively than wild-type lines[5][6].
-
Demonstrates dose-dependent tumor growth inhibition in xenograft models of synovial sarcoma and non-Hodgkin lymphoma[5][7].
-
Shows anti-tumor activity in mantle cell lymphoma models, including those with resistance to BTK inhibitors[8].
-
In a pediatric preclinical testing program, tazemetostat showed significant antitumor activity in rhabdoid tumor models[9].
Selectivity Profile
The selectivity of an inhibitor for its intended target over other related proteins is a critical determinant of its therapeutic window.
This compound:
-
Demonstrates high selectivity for EZH2 over a panel of 22 other methyltransferases[1]. It is approximately 10-fold selective for EZH2 over its close homolog, EZH1[3][10].
Tazemetostat:
-
Exhibits 35-fold selectivity for EZH2 over EZH1 and is over 4,500-fold more potent against EZH2 compared to other histone methyltransferases in vitro[3].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize EZH2 inhibitors.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radiolabeled methyl group from SAM to a histone H3 peptide substrate.
Figure 2: Workflow for a radiometric EZH2 biochemical assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant PRC2 complex, a biotinylated H3 peptide substrate, and the test inhibitor (this compound or tazemetostat) at various concentrations in an appropriate assay buffer.
-
Initiate Reaction: Add radiolabeled [3H]-S-adenosylmethionine ([3H]-SAM) to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone peptide. After washing to remove unincorporated [3H]-SAM, the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 AlphaLISA Assay
This is a high-throughput, no-wash immunoassay to quantify the levels of H3K27me3 in cells following inhibitor treatment.
Figure 3: Workflow for a cellular H3K27me3 AlphaLISA assay.
Protocol:
-
Cell Culture and Treatment: Seed cells in a microplate and treat with a serial dilution of the EZH2 inhibitor for a specified duration (e.g., 72 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer to release the nuclear histones.
-
Immunoassay: Add a mixture of AlphaLISA Acceptor beads conjugated to an anti-H3K27me3 antibody and a biotinylated anti-Histone H3 (C-terminus) antibody to the cell lysate.
-
Detection: Add Streptavidin-coated Donor beads, which bind to the biotinylated antibody. In the presence of H3K27me3, the Donor and Acceptor beads are brought into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.
-
Data Analysis: The intensity of the light emission is proportional to the level of H3K27me3. IC50 values are determined by plotting the signal against the inhibitor concentration. A detailed protocol for this type of assay can be found in publications from PerkinElmer and in various research articles[7][8].
In Vivo Xenograft Tumor Model
This experimental model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., lymphoma or sarcoma cell lines) into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the EZH2 inhibitor (e.g., this compound or tazemetostat) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like H3K27me3 levels).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of the compound.
Conclusion
Both this compound and tazemetostat are potent and selective inhibitors of EZH2 that have demonstrated significant anti-tumor activity in preclinical models. Tazemetostat has successfully translated these preclinical findings into clinical benefit, leading to its FDA approval for specific malignancies. This compound remains a valuable research tool for further elucidating the biological roles of EZH2 and for the development of next-generation EZH2 inhibitors. The choice between these two agents depends on the specific research or clinical context. For preclinical investigations requiring a well-characterized and potent EZH2 inhibitor, this compound is an excellent option. For clinical applications in approved indications, tazemetostat is the established therapeutic agent. Future head-to-head comparative studies would be invaluable for a more definitive assessment of their relative potency and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. revvity.com [revvity.com]
- 6. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of JQEZ5's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of the open-source EZH2 inhibitor, JQEZ5, with other EZH2 inhibitors that have been investigated in preclinical and clinical settings. The information is intended to support independent validation efforts and inform future research directions.
Introduction to this compound and EZH2 Inhibition
This compound is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. In various cancers, including a subset of non-small cell lung cancer (NSCLC), EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes. This compound was developed as an open-source chemical probe to facilitate research into the therapeutic potential of EZH2 inhibition.
Comparative Anti-Tumor Activity of EZH2 Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activity of this compound and other notable EZH2 inhibitors. This data has been compiled from various independent preclinical studies.
In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | A549 | Lung Adenocarcinoma | Data not available in published literature | |
| H358 | Lung Adenocarcinoma | Data not available in published literature | ||
| Tazemetostat | KARPAS-422 | B-cell Lymphoma (EZH2 mutant) | ~11 | [1] |
| SU-DHL-6 | B-cell Lymphoma (EZH2 mutant) | ~16 | [1] | |
| WSU-DLCL2 | B-cell Lymphoma (EZH2 mutant) | ~4 | [1] | |
| Pfeiffer | B-cell Lymphoma (EZH2 mutant) | ~9 | [1] | |
| GSK2816126 | KARPAS-422 | B-cell Lymphoma (EZH2 mutant) | <25 | |
| Pfeiffer | B-cell Lymphoma (EZH2 mutant) | <25 | ||
| CPI-1205 | KARPAS-422 | B-cell Lymphoma | EC50 for H3K27me3 reduction: 28 | [2] |
In Vivo Anti-Tumor Efficacy
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| This compound | EZH2-driven murine lung adenocarcinoma | Lung Adenocarcinoma | Not specified | Promoted tumor regression | [3] |
| Tazemetostat | KARPAS-422 | B-cell Lymphoma | 200 mg/kg, BID | Significant tumor growth inhibition | [1] |
| WSU-DLCL2 | B-cell Lymphoma | 200 mg/kg, BID | Significant tumor growth inhibition | [1] | |
| GSK126 | RPMI8226 | Multiple Myeloma | Not specified | Confirmed in vivo anti-tumor effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent validation of the anti-tumor activities of these EZH2 inhibitors.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of EZH2 inhibitors on cancer cell proliferation.
Protocol:
-
Seed cancer cells (e.g., A549, H358 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the EZH2 inhibitor (e.g., this compound, Tazemetostat) in culture medium.
-
Replace the existing medium with medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[4]
-
Incubate the plates for a specified period (e.g., 72, 96, or 144 hours).
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
For MTT assays, add a solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for H3K27me3 Levels
Objective: To assess the in-cell activity of EZH2 inhibitors by measuring the levels of the H3K27me3 mark.
Protocol:
-
Treat cancer cells with the EZH2 inhibitor at various concentrations and time points.
-
Harvest the cells and lyse them to extract total protein or histones.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of EZH2 inhibitors in a living organism.
Protocol:
-
Subcutaneously implant human cancer cells (e.g., lung adenocarcinoma cell lines) into the flank of immunodeficient mice (e.g., nude or SCID mice).[6]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the EZH2 inhibitor (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[6]
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27me3).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.
EZH2 Signaling Pathway in Cancer
Caption: The EZH2 signaling pathway, illustrating its inhibition by this compound.
Experimental Workflow for EZH2 Inhibitor Validation
Caption: A typical workflow for the independent validation of an EZH2 inhibitor.
References
- 1. Ezh2 Acts as a Tumor Suppressor in Kras-driven Lung Adenocarcinoma [ijbs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. wjpls.org [wjpls.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Prudent Disposal of JQEZ5: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of the research chemical JQEZ5. A specific Safety Data Sheet (SDS) with detailed disposal information for this compound is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of novel research-grade chemical compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before handling or disposing of this substance.
This compound is a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[1] It is used in preclinical research for its antitumor effects.[1] As with many novel research chemicals, the full toxicological and ecotoxicological properties of this compound have not been extensively characterized. Therefore, it must be handled with caution, and a conservative approach to its disposal is essential to ensure personnel safety and environmental protection.
Key Characteristics of this compound
A summary of the available physical and chemical data for this compound is presented below. This information is critical for a preliminary hazard assessment and for communicating with EHS personnel.
| Property | Value | Source |
| Molecular Formula | C30H38N8O2 | Tocris Bioscience |
| Molecular Weight | 542.69 g/mol | Tocris Bioscience |
| CAS Number | 1913252-04-6 | AdooQ Bioscience |
| Appearance | Solid/Powder | InvivoChem |
| Storage (Solid) | Store at -20°C | Tocris Bioscience, AdooQ Bioscience |
| Storage (In Solution) | Aliquot and store at -20°C or -80°C to avoid freeze/thaw cycles. | MedChemExpress.com[1], AdooQ Bioscience |
| Solubility | Soluble in DMSO. | InvivoChem |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the safe disposal of this compound waste. This process should be adapted to comply with the specific requirements of your institution.
Step 1: Waste Characterization and Segregation
-
Identify all this compound waste streams. This includes:
-
Unused or expired pure this compound powder.
-
Stock solutions and diluted working solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, disposable lab coats).
-
Aqueous and organic solvent waste from experimental procedures involving this compound.
-
-
Segregate this compound waste from other laboratory waste. Do not mix this compound waste with non-hazardous waste or other chemical waste streams unless explicitly permitted by your EHS department.
Step 2: Waste Collection and Labeling
-
Pure this compound Powder:
-
Collect in its original container or a clearly labeled, sealed, and chemically compatible container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), the CAS number (1913252-04-6), and an estimate of the quantity.
-
-
This compound Solutions:
-
Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) and their approximate concentrations, and the estimated concentration of this compound.
-
-
Contaminated Solid Waste:
-
Collect contaminated solids (e.g., pipette tips, vials, gloves) in a designated, durable, and sealed plastic bag or container.
-
Label the container as "Hazardous Waste - Solid" and list "this compound" as the contaminant.
-
Step 3: Storage of Hazardous Waste
-
Store all this compound hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is in a secondary containment tray to prevent the spread of material in case of a leak.
-
Keep waste containers securely closed except when adding waste.
-
Store away from incompatible materials.
Step 4: Scheduling a Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the this compound hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including the information on the labels.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for JQEZ5
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of JQEZ5, a potent and selective EZH2 lysine methyltransferase inhibitor.[1] Adherence to these guidelines is mandatory to ensure personnel safety and maintain a secure laboratory environment. This compound should be considered hazardous until further information is available.[2]
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is essential to prevent exposure through inhalation, ingestion, or skin contact.[2] The following table outlines the required PPE for handling this compound.
| Area of Protection | Required PPE | Specifications and Use |
| Respiratory | Respirator | An approved particulate respirator (e.g., N95) is required for handling the solid compound. For solutions, a respirator with an organic vapor cartridge is recommended. |
| Eye and Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield must be worn when there is a risk of splashes or aerosol generation. |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are required. Double gloving is recommended. Change gloves immediately if contaminated. |
| Body | Laboratory Coat and Apron | A buttoned lab coat is required. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. |
| Foot | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Potent Compound Handling: As a potent compound, minimize the creation of dust when handling the solid form. Use appropriate tools and techniques for weighing and transferring.
-
Solution Preparation: this compound is soluble in DMSO.[1] When preparing stock solutions, add the solvent to the vial of this compound slowly to avoid splashing.
Storage:
-
Temperature: Store this compound at -20°C for long-term stability.[1][3]
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a secure, designated area away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including empty vials, contaminated gloves, and weighing papers, in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Disposal Vendor: All this compound waste must be disposed of through an approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. |
In all cases of exposure, seek immediate medical attention after initial first aid measures have been taken.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
